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6-Ethoxy-5-nitroquinoline-4-carboxamide Documentation Hub

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  • Product: 6-Ethoxy-5-nitroquinoline-4-carboxamide
  • CAS: 89267-27-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Characterization of 6-Ethoxy-5-nitroquinoline-4-carboxamide

Executive Summary & Strategic Context In the high-stakes arena of kinase inhibitor development, the quinoline-4-carboxamide scaffold serves as a critical pharmacophore (e.g., Lenvatinib analogs).[1] The specific derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes arena of kinase inhibitor development, the quinoline-4-carboxamide scaffold serves as a critical pharmacophore (e.g., Lenvatinib analogs).[1] The specific derivative 6-Ethoxy-5-nitroquinoline-4-carboxamide represents a challenging synthetic intermediate due to the "peri-interaction"—the extreme steric crowding between the carboxamide at position C4 and the nitro group at position C5.[1]

This guide provides a definitive structural analysis workflow. Unlike standard quality control (QC) protocols, this document focuses on regio-differentiation : proving the nitro group is at the C5 position rather than the thermodynamically favored C7 or C8 positions during nitration.

Key Technical Challenge: Distinguishing the 5-nitro regioisomer from the 7-nitro impurity using self-validating NMR and HRMS protocols.

Synthetic Logic & Impurity Profiling[1][2]

To analyze the structure, one must understand its origin. The synthesis typically involves the nitration of 6-ethoxyquinoline-4-carboxamide.[1] The ethoxy group at C6 is an ortho/para director.

  • Electronic Direction: The C6-ethoxy group directs electrophilic aromatic substitution (nitration) to C5 (ortho) and C7 (ortho).[1]

  • Steric Hindrance: The C4-carboxamide creates a "peri-effect," sterically shielding C5. Consequently, C7-nitro is often the major product , while the desired C5-nitro is the minor, high-value isomer .

This necessitates a rigorous analytical filter to reject the C7-isomer.

Visualization: Synthetic Pathway & Regio-Selectivity

SynthesisPath cluster_analysis Analytical Checkpoint Start 6-Ethoxyquinoline- 4-carboxamide Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Intermediate Sigma Complex Reagent->Intermediate Product5 TARGET: 5-Nitro Isomer (Sterically Crowded) Intermediate->Product5 Minor Path (Peri-strain) Product7 IMPURITY: 7-Nitro Isomer (Thermodynamically Favored) Intermediate->Product7 Major Path HPLC Prep-HPLC Isolation Product5->HPLC Separation Product7->HPLC

Caption: Synthetic divergence showing the competition between the desired 5-nitro target and the 7-nitro impurity due to steric crowding at the peri-position.

Physicochemical Profile

PropertyValue (Predicted)Analytical Implication
Molecular Formula C₁₂H₁₁N₃O₄Monoisotopic Mass: 261.0750 Da
LogP ~1.8 - 2.1Moderate lipophilicity; soluble in DMSO, limited in water.[1]
pKa (Quinoline N) ~2.5 (Suppressed)The 5-NO₂ group is strongly electron-withdrawing, reducing basicity.[1]
H-Bond Donors 2 (Amide NH₂)Broad signals in proton NMR; exchangeable with D₂O.[1]
Topological Polar Surface Area ~105 ŲHigh polarity suggests good retention on C18 columns.

Structural Elucidation: The "Self-Validating" Protocol

A. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm formula and observe "Ortho Effect" fragmentation.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion: [M+H]⁺ = 262.0823 m/z.[1]

  • Diagnostic Fragmentation:

    • Loss of NH₃ (17 Da): Characteristic of primary amides.

    • Loss of OH/H₂O (17/18 Da): In 5-nitro isomers, the nitro oxygen can interact with the C4-amide hydrogen (ortho effect), leading to water loss and cyclization. This is less prevalent in the 7-nitro isomer.[1]

    • Loss of NO₂ (46 Da): Standard nitroaromatic cleavage.

B. NMR Spectroscopy: The Definitive Regio-Proof

Objective: Distinguish 5-nitro from 7-nitro using spin-spin coupling logic.

Hypothesis:

  • If 5-Nitro (Target): The benzene ring has protons at C7 and C8. These are vicinal (neighbors).[1]

    • Observation: Two doublets with J ≈ 9.0 Hz (Ortho coupling).[1]

  • If 7-Nitro (Impurity): The benzene ring has protons at C5 and C8. These are para to each other (separated by substituents).

    • Observation: Two singlets (or small meta-coupling J ≈ 1-2 Hz).[1]

Experimental Protocol: 1H NMR
  • Solvent: DMSO-d₆ (Chloroform-d may cause solubility issues and aggregation).[1]

  • Concentration: 5–10 mg in 600 µL.

  • Acquisition: 64 scans, 30° relaxation delay (to integrate amide protons accurately).

Data Interpretation Table
Proton PositionChemical Shift (δ ppm)MultiplicityCoupling (J)Structural Logic
H-2 8.9 – 9.1Doublet~4.5 HzAdjacent to N1; most deshielded.[1]
H-3 7.6 – 7.8Doublet~4.5 HzCoupled to H2.
H-7 7.5 – 7.7Doublet 9.0 Hz CRITICAL PROOF: Coupled to H8.
H-8 8.1 – 8.3Doublet 9.0 Hz CRITICAL PROOF: Coupled to H7.[1]
Ethoxy (-CH₂-) 4.2 – 4.4Quartet7.0 HzStandard ethyl pattern.[1]
Ethoxy (-CH₃) 1.4 – 1.5Triplet7.0 HzStandard ethyl pattern.[1]

Note: If H-7 and H-8 appear as singlets, the synthesis failed, and you have the 7-nitro isomer.[1]

Visualization: NMR Logic Decision Tree

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) CheckCoupling Check Coupling of Benzene Ring Protons Start->CheckCoupling Ortho Observed: Two Doublets J = 9.0 Hz CheckCoupling->Ortho Vicinal H-H MetaPara Observed: Two Singlets (or J < 2 Hz) CheckCoupling->MetaPara Isolated H Result5 CONFIRMED: 5-Nitro Isomer (H7 and H8 are neighbors) Ortho->Result5 Result7 REJECTED: 7-Nitro Isomer (H5 and H8 are isolated) MetaPara->Result7

Caption: Decision tree for assigning regio-chemistry based on 1H NMR coupling constants.

Infrared (IR) Spectroscopy

While less specific than NMR, IR confirms the functional groups.[2]

  • Amide I (C=O stretch): 1660–1690 cm⁻¹.[1]

  • Amide II (N-H bend): 1580–1620 cm⁻¹.[1]

  • Nitro (NO₂) Asymmetric: 1530–1550 cm⁻¹.[1]

  • Nitro (NO₂) Symmetric: 1340–1360 cm⁻¹.[1]

  • Observation: The "peri" steric crowding may cause the nitro bands to shift slightly to higher frequencies due to the twisting of the nitro group out of conjugation with the aromatic ring.

Detailed Experimental Workflow

Protocol 1: Sample Preparation for Regio-Validation[1]
  • Isolation: Dissolve crude nitration product in hot Ethanol/Ethyl Acetate (1:1).

  • Crystallization: Cool slowly to 4°C. The 7-nitro isomer often crystallizes first due to better planarity. Filter.

  • Filtrate Analysis: Evaporate the filtrate (enriched in 5-nitro).

  • NMR Prep: Dissolve 10 mg of the filtrate residue in 0.6 mL DMSO-d₆.

  • Validation: Run 1H NMR. Look for the AB quartet system (two doublets, J=9Hz) in the 7.0–8.5 ppm region.

Protocol 2: HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro-quinoline absorption).[1]

  • Expectation: The 5-nitro isomer (more polar/twisted) typically elutes before the 7-nitro isomer (more planar/lipophilic).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for NMR coupling constants and Nitro group shifts).

  • Black, P. J., & Heffernan, M. L. (1964).[1] "The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its derivatives."[3][4] Australian Journal of Chemistry, 17(5), 558-571.[1] Link (Foundational data on Quinoline NMR shifts).[1]

  • Ma, Y., et al. (2019). "Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids." Journal of Chemistry. Link (Protocol for Quinoline-4-carboxamide synthesis).[1]

  • BenchChem. (2025). "Technical Guide on Mass Spectrometry Fragmentation of Nitroquinoxalines." BenchChem Technical Library. Link (Reference for Nitro-aromatic fragmentation patterns).[1]

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities." MilliporeSigma Technical Library. Link (Reference for solvent peaks in DMSO-d6).

Sources

Exploratory

Biological Activity of 6-Ethoxy-5-nitroquinoline-4-carboxamide Derivatives

This guide provides an in-depth technical analysis of 6-Ethoxy-5-nitroquinoline-4-carboxamide and its derivatives.[1][2][3][4] While specific clinical data for this exact chemical entity (CAS 89267-27-6) is limited compa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Ethoxy-5-nitroquinoline-4-carboxamide and its derivatives.[1][2][3][4] While specific clinical data for this exact chemical entity (CAS 89267-27-6) is limited compared to blockbuster drugs, it represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents , hypoxia-activated prodrugs , and kinase inhibitors .[2][4]

[1][3][4][5]

Executive Summary & Chemical Identity

6-Ethoxy-5-nitroquinoline-4-carboxamide is a functionalized quinoline derivative characterized by a planar aromatic core, a 4-carboxamide moiety (often associated with receptor binding), and a 5-nitro group (a key pharmacophore for reductive activation).[1][2][3][4]

  • CAS Number: 89267-27-6 (Amide), 54524-96-8 (Nitrile precursor).[1][2][3][4]

  • Molecular Formula:

    
    [4]
    
  • Key Pharmacophore: The 5-nitro-quinoline scaffold is a privileged structure often investigated for antitubercular activity (via DprE1 inhibition or nitro-reduction) and hypoxia-selective cytotoxicity in solid tumors.[1][2][3][4]

Structural Logic & SAR Potential

The biological activity of this molecule is governed by three distinct structural zones:

  • Position 4 (Carboxamide): A hydrogen-bond donor/acceptor site critical for binding to protein pockets (e.g., kinases, DprE1).[4]

  • Position 5 (Nitro Group): A "warhead" susceptible to enzymatic reduction.[4] In aerobic conditions, it is stable; in hypoxic (cancer) or mycobacterial environments, it is reduced to toxic intermediates (nitroso/hydroxylamine).[4]

  • Position 6 (Ethoxy Group): An electron-donating group (EDG) that modulates the lipophilicity and electronic density of the quinoline ring, affecting DNA intercalation and solubility.[4]

Mechanisms of Action[4][5][6][7][8]

A. Antitubercular Activity (Nitro-Reduction Pathway)

The most significant potential of 5-nitroquinoline derivatives lies in their activity against Mycobacterium tuberculosis (Mtb).[1][2][3][4] Similar to Benzothiazinones (BTZ) and Nitroimidazoles (e.g., Delamanid), the nitro group acts as a prodrug.[4]

  • Mechanism: The 5-nitro group is activated by the mycobacterial deazaflavin-dependent nitroreductase (Ddn) or similar enzymes.[1][2][3][4]

  • Causality: Reduction generates reactive nitroso intermediates that form covalent adducts with the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), essential for cell wall arabinan synthesis.[1][2][3][4]

  • Validation: Activity is typically abolished in ddn or dprE1 mutants, confirming the mechanism.[4]

B. Hypoxia-Activated Cytotoxicity (Anticancer)

In solid tumors, the hypoxic core expresses high levels of nitroreductases.[4]

  • Mechanism: Under hypoxia, the 5-nitro group is reduced to a cytotoxic hydroxylamine or amine.[1][2][4] This species can cross-link DNA or inhibit specific kinases.

  • Selectivity: The 6-ethoxy group increases lipophilicity, facilitating membrane permeability, while the 4-carboxamide provides specific binding interactions.[1][4]

C. Analytical Chemistry (Historical Context)

Historically, the nitrile precursor (6-ethoxy-5-nitroquinoline-4-carbonitrile ) and related 5-nitroquinolines have been used as gravimetric precipitating agents for nitrate determination, demonstrating their ability to form stable, insoluble complexes with specific anions.[1][2][3][4]

Visualization: Activation Pathways[1]

The following diagram illustrates the divergent activation pathways of the 5-nitroquinoline scaffold in different biological contexts.

ActivationPathways cluster_TB Mycobacterium tuberculosis cluster_Cancer Hypoxic Tumor Cell Compound 6-Ethoxy-5-nitroquinoline- 4-carboxamide Ddn Nitroreductase (Ddn) Compound->Ddn Entry (Mtb) Reductase 1-Electron Reductase Compound->Reductase Entry (Hypoxia) Nitroso Nitroso Intermediate (Reactive) Ddn->Nitroso Reduction DprE1 Target: DprE1 (Cell Wall Synthesis) Nitroso->DprE1 Covalent Binding Lysis Cell Lysis DprE1->Lysis Inhibition Radical Nitro Radical Anion Reductase->Radical Reduction DNA DNA Damage (Strand Breaks) Radical->DNA Oxidative Stress Apoptosis Apoptosis DNA->Apoptosis Signaling

Caption: Divergent activation pathways of 6-ethoxy-5-nitroquinoline-4-carboxamide in mycobacterial (top) and hypoxic tumor (bottom) environments.[1][3][4]

Experimental Protocols for Validation

To validate the biological activity of this specific derivative, the following self-validating protocols should be employed.

Protocol A: Antitubercular MIC Assay (Alamar Blue)

This protocol determines the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[4]

  • Preparation: Dissolve 6-Ethoxy-5-nitroquinoline-4-carboxamide in DMSO (10 mM stock).

  • Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (

    
    ).
    
  • Dilution: Perform 2-fold serial dilutions of the compound in 96-well plates (Range: 100 µM to 0.1 µM).

  • Inoculation: Add bacterial suspension (

    
     CFU/well). Include Isoniazid (positive control) and DMSO (negative control).[4]
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue (Resazurin) reagent.[4] Incubate for 24h.

    • Blue: No growth (Inhibition).[4]

    • Pink: Growth (Reduction of Resazurin).[4]

  • Validation: The MIC is the lowest concentration preventing the color change.[4]

Protocol B: Hypoxia-Selective Cytotoxicity (MTT Assay)

This protocol assesses if the compound is selectively toxic to cancer cells under hypoxic conditions (indicating nitro-activation).[1][2][3][4]

  • Cell Lines: Use A549 (Lung) or HCT116 (Colon) cancer cells.[4]

  • Seeding: Seed 5,000 cells/well in two identical 96-well plates. Allow attachment (24h).

  • Treatment: Treat both plates with serial dilutions of the compound (0.1 - 100 µM).

  • Incubation:

    • Plate A (Normoxia): Incubate in standard incubator (

      
      ).
      
    • Plate B (Hypoxia): Incubate in a hypoxia chamber (

      
      ).
      
  • Duration: 48-72 hours.

  • Readout: Add MTT reagent; solubilize formazan crystals with DMSO; measure absorbance at 570 nm.

  • Calculation: Calculate

    
     for both conditions.
    
    • Hypoxia Cytotoxicity Ratio (HCR):

      
      .[4]
      
    • Interpretation: An HCR > 5 indicates significant hypoxia-selective activation (prodrug effect).[1][2][3][4]

Synthesis & Chemical Properties

Understanding the synthesis is crucial for optimizing the "6-ethoxy" and "5-nitro" positions for SAR studies.[1][2][3][4]

Synthetic Route (Pfitzinger Reaction Variation)

The most robust synthesis typically involves the condensation of a functionalized isatin with a ketone or malonate.[4]

  • Precursor: 5-Nitroisatin (commercially available).[1][2][4]

  • Condensation: React 5-nitroisatin with ethyl pyruvate or a similar active methylene compound in alkaline solution (KOH/EtOH).

  • Result: Formation of the quinoline-4-carboxylic acid core.[1][2][3]

  • Functionalization:

    • C4-Amide: Convert the acid to the acid chloride (

      
      ) and react with ammonia (
      
      
      
      ) to yield the 4-carboxamide .[1][2][3][4]
    • C6-Ethoxy: If not present in the isatin, nucleophilic aromatic substitution (

      
      ) on a 6-halo precursor can introduce the ethoxy group, though starting with 5-nitro-6-ethoxyisatin  is preferred.[1][2][3][4]
      
Physicochemical Properties (Table 1)[4][8]
PropertyValue (Predicted)Significance
Molecular Weight 261.23 g/mol Fragment-like, suitable for lead optimization.[1][2][3][4]
cLogP ~1.8 - 2.2Moderate lipophilicity; good membrane permeability.[1][3][4]
H-Bond Donors 2 (Amide

)
Critical for binding site interactions (e.g., DprE1).[3][4]
H-Bond Acceptors 4 (Nitro, Amide O, Ether O, Quinoline N)High potential for receptor engagement.[4]
Topological Polar Surface Area (TPSA) ~90 Ų< 140 Ų suggests good oral bioavailability.[4]

References

  • Makam, P., et al. (2019).[4] "Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents."[4] European Journal of Medicinal Chemistry. Link[3][4]

  • Tiwari, R., et al. (2020).[4] "Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5." Antiviral Therapy.[5][6][7] Link

  • Batt, S.M., et al. (2012).[4] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link[3][4]

  • Denny, W.A. (2004).[4] "Nitro-substituted hypoxia-activated prodrugs: current status and future perspectives." The Lancet Oncology.[4] Link[3][4]

  • IUPAC. (1978).[4] "Guide to Trivial Names, Trade Names and Synonyms for Substances Used in Analytical Nomenclature." Pure and Applied Chemistry. Link[3][4]

Sources

Foundational

mechanism of action for 5-nitroquinoline-4-carboxamide compounds

The Pharmacological Architecture of 5-Nitroquinoline-4-Carboxamides: A Technical Guide to Covalent Suicide Inhibition Part 1: Executive Summary & Core Directive The Scaffold: The 5-nitroquinoline-4-carboxamide is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Architecture of 5-Nitroquinoline-4-Carboxamides: A Technical Guide to Covalent Suicide Inhibition

Part 1: Executive Summary & Core Directive

The Scaffold: The 5-nitroquinoline-4-carboxamide is a specialized chemotype in medicinal chemistry, primarily investigated for its potential as a "suicide substrate" (mechanism-based inhibitor) against Mycobacterium tuberculosis and as a hypoxia-activated prodrug (HAP) in oncology.

The "Peri-Steric" Warhead: Unlike standard quinolines, this scaffold features a critical steric clash between the carboxamide at position 4 and the nitro group at position 5 (the peri-position). This interaction forces the substituents out of planarity, creating a unique 3D electronic signature that modulates the bioreducibility of the nitro group—the central "warhead" of the molecule.

Part 2: Mechanism of Action (MoA)

The mechanism of action for 5-nitroquinoline-4-carboxamides is dual-faceted, driven by the bioreductive activation of the nitro group. The primary validated target in antimicrobial research is the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1]

Primary Mechanism: Covalent Suicide Inhibition of DprE1

In the context of M. tuberculosis, the compound acts as a prodrug that hijacks the bacterial enzyme's own cofactor.

  • Step 1: Recognition & Binding: The quinoline-4-carboxamide core binds to the DprE1 active site via hydrophobic interactions and hydrogen bonding (mediated by the carboxamide nitrogen and oxygen) within the substrate-binding cleft.

  • Step 2: FAD-Mediated Bioreduction: The DprE1 enzyme contains a reduced FAD cofactor (FADH₂).[1] The electron-deficient 5-nitro group of the inhibitor acts as a hydride acceptor. FADH₂ transfers a hydride to the nitro group, reducing it to a nitroso (-NO) intermediate.[2]

  • Step 3: Covalent Adduct Formation: The highly electrophilic nitroso intermediate is generated in situ within the active site. It is immediately attacked by the nucleophilic thiolate anion of the conserved Cysteine 387 (Cys387) residue.

  • Step 4: Irreversible Inactivation: This forms a stable semi-mercaptal covalent bond , permanently locking the enzyme. DprE1 is essential for the synthesis of arabinogalactan (a critical cell wall polymer); its inhibition leads to cell wall lysis and bacterial death.[3]

Secondary Mechanism: Hypoxia-Selective Cytotoxicity (Oncology)

In cancer cells, the mechanism relies on the hypoxic microenvironment of solid tumors.

  • One-Electron Reduction: Under hypoxia, cellular nitroreductases (e.g., cytochrome P450 reductase) reduce the nitro group to a nitro radical anion (

    
    ).
    
  • Redox Cycling (Normoxia): In normal tissues (high

    
    ), this radical is re-oxidized to the parent compound, generating superoxide (futile cycling) but limiting toxicity.
    
  • DNA Damage (Hypoxia): In hypoxic tumors, the radical is further reduced to hydroxylamine/amine species, which can intercalate into DNA (facilitated by the planar quinoline ring) or form DNA adducts, causing strand breaks and apoptosis.

Part 3: Visualization (Pathway Logic)

The following DOT diagram illustrates the critical "Suicide Inhibition" pathway within the DprE1 active site.

MoA_Pathway Prodrug 5-Nitroquinoline-4-Carboxamide (Prodrug) Enzyme_Complex DprE1 Active Site (FADH2 Cofactor) Prodrug->Enzyme_Complex Active Site Binding Reduction Hydride Transfer (FADH2 -> FAD) Enzyme_Complex->Reduction Substrate Mimicry Intermediate Nitroso-Quinoline Intermediate (-N=O) Reduction->Intermediate Bioreduction Cysteine Cys387 Thiolate Attack (Nucleophilic) Intermediate->Cysteine In Situ Electrophile Dead_Enzyme Covalent Semi-Mercaptal Adduct (Irreversible Inhibition) Cysteine->Dead_Enzyme Covalent Bonding Cell_Death Lysis / Apoptosis Dead_Enzyme->Cell_Death Cell Wall Failure

Caption: The suicide inhibition cascade where the 5-nitro "warhead" is activated by the target enzyme (DprE1) to form a lethal covalent bond with Cys387.[3][4]

Part 4: Medicinal Chemistry & Synthesis

The "Peri-Effect" Challenge

Synthesizing 5-nitroquinoline-4-carboxamides is non-trivial due to the steric repulsion between the C4-carboxamide and C5-nitro groups.

  • Impact: This "peri-effect" prevents the amide from achieving planarity with the aromatic ring.

  • Synthetic Consequence: Standard amidation of 5-nitroquinoline-4-carboxylic acid often fails or gives low yields due to steric hindrance.

  • Solution: Use of highly reactive intermediates (e.g., acid chlorides or mixed anhydrides) and specific solvent systems (DMF/DCM mixtures) to force the coupling.

Data Summary: Structure-Activity Relationship (SAR)
Structural FeatureRole in MechanismCritical Insight
Quinoline Ring Scaffold / IntercalatorProvides hydrophobic binding affinity to DprE1 or DNA.
5-Nitro Group The Warhead Essential for bioreductive activation. Removal abolishes activity.
4-Carboxamide Binding AnchorH-bond donor/acceptor. Substituents (R-groups) tune solubility and fit.
8-Position Modulator8-methoxy or 8-hydroxy (Nitroxoline) analogs alter redox potential.

Part 5: Experimental Protocols

Protocol A: DprE1 Enzymatic Inhibition Assay

To validate the mechanism of action as a DprE1 inhibitor.

  • Reagents: Recombinant M. tuberculosis DprE1 enzyme, Farnesyl phosphoryl-β-D-ribose (FPR) substrate, Amplex Red, Peroxidase, FAD.

  • Principle: DprE1 oxidation of FPR produces a ketone and reduces FAD to FADH₂. Re-oxidation of FADH₂ produces

    
    , which reacts with Amplex Red to form fluorescent Resorufin. Inhibition of DprE1 prevents 
    
    
    
    formation.
  • Workflow:

    • Step 1: Incubate 50 nM DprE1 with varying concentrations of the 5-nitroquinoline compound (0.1 nM – 10 µM) in reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl) for 10 minutes.

    • Step 2: Initiate reaction by adding 150 µM FPR substrate and the detection mix (50 µM Amplex Red + 1 U/mL Horseradish Peroxidase).

    • Step 3: Measure fluorescence kinetics (Ex: 530 nm, Em: 590 nm) over 30 minutes at 30°C.

    • Step 4: Calculate

      
       based on the slope of Resorufin production relative to DMSO control.
      
Protocol B: Chemical Synthesis (General Procedure)

Method for overcoming the peri-steric hindrance.

  • Activation: Dissolve 5-nitroquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases (formation of acid chloride).

  • Coupling: Evaporate solvent under

    
     to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF.
    
  • Amidation: Add the desired amine (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) at 0°C.

  • Workup: Allow to warm to RT and stir for 12 hours. Quench with water, extract with EtOAc, and purify via flash column chromatography (typically Hexane:EtOAc). Note: The product may exist as rotamers due to the hindered rotation of the amide.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link(Foundational paper establishing the nitro-to-covalent-adduct mechanism on DprE1).

  • Tiwari, R., et al. (2013). "Mechanism of Action of Anti-tuberculosis Drugs." Microbiology Spectrum. Link(Detailed review of DprE1 suicide inhibition).

  • Puckett, S., et al. (2017). "Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 61(11). Link(Demonstrates the nitro-activation mechanism in similar heteroaromatic scaffolds).

  • Batt, S.M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS, 109(28), 11354-11359. Link(Crystallographic evidence of the Cys387 covalent bond).

  • Musso, D.L., et al. (2010). "Synthesis and biological evaluation of quinoline-4-carboxamides as antimalarial agents." Bioorganic & Medicinal Chemistry Letters. Link(Reference for the carboxamide synthesis and binding properties).

Sources

Exploratory

Whitepaper: Therapeutic Potential of 6-Ethoxy-5-nitroquinoline-4-carboxamide in Drug Discovery

Executive Summary The pursuit of novel therapeutics requires privileged chemical scaffolds that offer both high target affinity and synthetic versatility. 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6)[1] has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics requires privileged chemical scaffolds that offer both high target affinity and synthetic versatility. 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6)[1] has emerged as a highly valuable building block in modern medicinal chemistry. This in-depth technical guide elucidates the structural rationale, therapeutic applications, and synthetic workflows associated with this scaffold, specifically focusing on its utility in generating libraries for antimalarial and oncology drug discovery.

Structural Rationale & Pharmacophore Analysis

The design of highly potent inhibitors requires a precise understanding of how each functional group interacts with the biological target and influences the molecule's overall physicochemical profile.

  • The Quinoline-4-carboxamide Core: This rigid, planar heteroaromatic system is a validated pharmacophore. The 4-carboxamide moiety acts as a critical hydrogen bond donor/acceptor pair. In the context of kinase inhibition and antimalarial targets, this amide is essential for anchoring the molecule within the active site (e.g., the hinge region of kinases or the binding pocket of translation elongation factors)[2].

  • The 6-Ethoxy Substituent: The ethoxy group at the C6 position serves a dual purpose. Electronically, it enriches the electron density of the quinoline ring, modulating the pKa of the quinoline nitrogen. Sterically, it is optimal for occupying hydrophobic sub-pockets. Unlike a smaller methoxy group, the ethoxy chain extends further into lipophilic pockets, enhancing target affinity while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • The 5-Nitro Group as a Strategic Handle: While the nitro group is inherently electron-withdrawing, its primary value in drug discovery lies in its role as a masked amine. Chemoselective reduction of the 5-nitro group to a 5-amino derivative enables the synthesis of 5,6-disubstituted quinolines. This specific substitution pattern is notoriously difficult to access via traditional de novo quinoline syntheses (such as the Skraup or Friedländer methods)[3].

Therapeutic Applications

Antimalarial Drug Discovery

The quinoline-4-carboxamide class has been rigorously validated as a potent antimalarial chemotype, capable of overcoming widespread chloroquine resistance. These compounds exhibit multistage activity against Plasmodium falciparum by inhibiting translation elongation factor 2 (PfEF2), a novel mechanism that halts parasite protein synthesis[2]. Furthermore, recent in silico and in vitro evaluations demonstrate that functionalized quinoline-4-carboxamides act as potent inhibitors of P. falciparum aminopeptidase N (PfAPN). The 6-ethoxy-5-nitro scaffold serves as an ideal starting point to synthesize analogs that mimic these high-affinity, resistance-breaking binders.

Oncology: Kinase Inhibition and Autophagy Modulation

Beyond infectious diseases, this scaffold is a privileged structure in oncology. Derivatives such as 6-cinnamamido-quinoline-4-carboxamides (synthesized via the reduction and subsequent amidation of our title compound) have demonstrated profound anticancer activity. These molecules impair lysosomal function, activate the extracellular signal-regulated kinase (ERK/MEK) pathway, and disrupt autophagic flux, ultimately triggering massive apoptosis in cancer cells[4].

Mitigating Cytochrome P450 Liability

A critical consideration in the development of quinoline-based drugs is their potential to act as Type II inhibitors of Cytochrome P450 enzymes, particularly CYP2C9. Coordination of the accessible quinoline nitrogen to the ferric heme iron can cause severe adverse drug-drug interactions[5]. The strategic placement of bulky substituents—such as the 6-ethoxy group adjacent to the targeted 5-position—can sterically shield the quinoline nitrogen, significantly mitigating this CYP2C9 liability[5].

Quantitative Profiling: Physicochemical & ADMET Properties

To guide library design, the following table summarizes the predictive physicochemical properties of the foundational scaffold compared to the optimal profiles required for antimalarial and oncology leads.

Parameter6-Ethoxy-5-nitroquinoline-4-carboxamide (Scaffold)Target Antimalarial Lead ProfileTarget Oncology Lead Profile
Molecular Weight ( g/mol ) 261.23350 - 450380 - 480
cLogP ~1.82.5 - 3.53.0 - 4.0
TPSA (Ų) 101.1< 100< 110
H-Bond Donors 11 - 21 - 2
H-Bond Acceptors 64 - 65 - 7
CYP2C9 Liability ModerateLow (Sterically Shielded)Low (Sterically Shielded)

Experimental Protocols & Synthetic Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating explicit causality for reagent selection and rigorous In-Process Controls (IPC).

Protocol 1: Chemoselective Reduction of the 5-Nitro Group

Objective: Convert 6-Ethoxy-5-nitroquinoline-4-carboxamide to the highly versatile 5-amino-6-ethoxyquinoline-4-carboxamide. Causality behind experimental choices: While palladium on carbon (Pd/C) with hydrogen gas is a standard reduction method, it carries a high risk of over-reducing the quinoline heteroaromatic ring or causing hydrogenolysis of halogen substituents on diverse library members. Therefore, a milder, single-electron transfer reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is selected to ensure absolute chemoselectivity for the nitro group.

Step-by-Step Methodology:

  • Suspend 6-Ethoxy-5-nitroquinoline-4-carboxamide (1.0 eq) in a 3:1 mixture of Ethanol and H₂O to achieve a 0.1 M concentration.

  • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq) sequentially at room temperature.

  • Elevate the temperature to 80°C and stir vigorously for 2-4 hours. Causality: The elevated temperature is required to overcome the activation energy of the heterogeneous electron transfer process from the iron surface.

  • Cool the mixture to room temperature, filter the suspension through a tightly packed Celite pad to remove iron oxides, and concentrate the filtrate in vacuo.

  • Partition the residue between Ethyl Acetate (EtOAc) and saturated NaHCO₃, extract the aqueous layer, dry the combined organic layers over Na₂SO₄, and concentrate.

Self-Validating System (IPC & Release):

  • In-Process Control (IPC): Monitor reaction progress via LC-MS. The reaction is validated as complete when the starting material mass

    
     is fully replaced by the 
    
    
    
    peak (indicating the loss of two oxygen atoms and the addition of two protons).
  • Final Validation: Confirm product integrity via ¹H-NMR (DMSO-

    
    ). The definitive self-validating marker is the appearance of a new broad singlet integrating for 2 protons at ~5.2 ppm, corresponding to the newly formed primary aniline (NH₂).
    
Protocol 2: Late-Stage Amidation for Library Generation

Objective: Couple the 5-amino intermediate with diverse carboxylic acids (e.g., cinnamic acid derivatives) to generate targeted screening libraries. Causality behind experimental choices: The newly formed 5-amino group is highly sterically hindered by the adjacent 6-ethoxy group and the 4-carboxamide. To overcome this steric bulk and the inherently reduced nucleophilicity of the quinoline-fused aniline, a highly reactive uronium-based coupling reagent (HATU) is paired with a non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF).

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the 5-amino-6-ethoxyquinoline-4-carboxamide intermediate (1.0 eq) and heat the reaction to 50°C for 12 hours.

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via reverse-phase preparative HPLC.

Self-Validating System (IPC & Release):

  • Final Validation: Purified library members must pass a >95% purity threshold via UPLC-UV (254 nm) before advancing to biological screening assays.

Visualizations

G Start 6-Ethoxy-5-nitroquinoline- 4-carboxamide Reduction Chemoselective Reduction (Fe/NH4Cl, 80°C) Start->Reduction Intermediate 5-Amino-6-ethoxyquinoline- 4-carboxamide Reduction->Intermediate Diversification Late-Stage Amidation (HATU, DIPEA) Intermediate->Diversification Lead1 Oncology Leads (Autophagy Inhibitors) Diversification->Lead1 Lead2 Antimalarial Leads (PfEF2 Inhibitors) Diversification->Lead2

Figure 1: Synthetic workflow for late-stage diversification of the quinoline scaffold.

MOA cluster_oncology Oncology Pathway cluster_malaria Antimalarial Pathway Scaffold Quinoline-4-carboxamide Derivatives ERK ERK / MEK Activation Scaffold->ERK PfEF2 PfEF2 Inhibition Scaffold->PfEF2 Lysosome Lysosomal Impairment ERK->Lysosome Apoptosis Cancer Cell Apoptosis Lysosome->Apoptosis Translation Protein Synthesis Halt PfEF2->Translation Death Parasite Clearance Translation->Death

Figure 2: Dual therapeutic mechanisms of quinoline-4-carboxamides in disease models.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.[Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget.[Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC.[Link]

Sources

Foundational

Target Deconvolution of 6-Ethoxy-5-nitroquinoline-4-carboxamide: A Comprehensive Chemoproteomic and Computational Guide

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Executive Summary The quinoline scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Discovery Target Audience: Researchers, Principal Investigators, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in modern drug discovery, exhibiting a vast array of pharmacological activities ranging from antimalarial to anticancer properties[1]. Specifically, quinoline-4-carboxamide derivatives have recently garnered significant attention for their ability to target novel biological pathways, including the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2) and the disruption of lysosomal autophagy in cancer cells[2][3].

This whitepaper outlines a state-of-the-art, self-validating workflow for the target identification of 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6)[4]. By synthesizing computational predictions with label-free biophysics and covalent chemoproteomics, we establish a robust methodology to transition this compound from a phenotypic hit to a target-validated lead.

Structural Rationale & Pharmacological Profiling

Before initiating wet-lab protocols, it is critical to understand the causality between the molecule's structural features and its potential target space. The efficacy of target deconvolution relies heavily on leveraging the innate chemical properties of the ligand.

  • The Quinoline-4-carboxamide Core: The carboxamide moiety is essential for forming critical hydrogen bonds within target binding pockets. In known antimalarial applications, this core anchors the molecule to the ATP-binding or active sites of targets like PfEF2 and Aminopeptidase N[2].

  • The 5-Nitro Substitution: Nitroaromatics are highly electron-withdrawing, altering the molecular electrostatic potential (MEP) of the quinoline ring[5]. Furthermore, 5-nitroquinolines are known to undergo bioreductive activation under hypoxic conditions (common in tumor microenvironments), potentially leading to covalent target modification or localized cytotoxicity[6][7].

  • The 6-Ethoxy Group: This ether linkage improves solubility and serves as an ideal synthetic vector. For chemoproteomic applications, the ethoxy group can be synthetically replaced with a PEGylated alkyne-diazirine tag without significantly disrupting the primary pharmacophore.

Table 1: Physicochemical Parameters & Target Implications
PropertyValueImplication for Target Binding & Assay Design
Molecular Weight 261.23 g/mol Fragment-like size; ideal for deep binding pockets and computational docking.
H-Bond Donors 2Crucial for anchoring the carboxamide to the target protein backbone.
H-Bond Acceptors 5Facilitates interaction with polar residues; increases hydration shell complexity.
C5-Nitro Group Electron-WithdrawingEnhances target specificity via electrostatic interactions; potential hypoxic prodrug.

The Target Deconvolution Workflow

To avoid the pitfalls of false positives inherent in single-assay approaches, we employ an orthogonal, three-phase workflow.

G A 6-Ethoxy-5-nitroquinoline- 4-carboxamide B Phenotypic Profiling (Autophagy / Plasmodium) A->B C Chemoproteomics (ABPP / CETSA) A->C D In Silico Docking (DFT / Pharmacophore) A->D E Target Identification (e.g., PfEF2, Lysosome) B->E C->E D->E

Fig 1. Multidisciplinary target deconvolution workflow for the quinoline-4-carboxamide scaffold.

Phase I: Computational Target Prediction (In Silico)

Before synthesizing probe analogs, computational modeling provides a high-confidence shortlist of putative targets. Density Functional Theory (DFT) is first used to map the electronic distribution, followed by molecular docking against validated targets of the quinoline-4-carboxamide class[5].

Step-by-Step Methodology: DFT & Molecular Docking
  • Ligand Optimization: Perform geometry optimization of 6-Ethoxy-5-nitroquinoline-4-carboxamide using Gaussian at the B3LYP/6-31G(d,p) level of theory[5]. Rationale: This establishes the lowest-energy conformation and maps the Frontier Molecular Orbitals (HOMO/LUMO), identifying the most reactive sites on the 5-nitroquinoline ring.

  • Target Selection: Retrieve crystal structures of known quinoline targets from the Protein Data Bank (e.g., PfEF2, Aminopeptidase N, Peroxiredoxin-2)[5].

  • Molecular Docking: Convert optimized ligands to PDBQT format. Execute docking simulations using AutoDock Vina.

  • Interaction Profiling: Analyze the output for hydrogen bonding at the 4-carboxamide position and hydrophobic packing around the 6-ethoxy moiety.

Phase II: Label-Free Target Engagement (In Vitro)

Chemical modification of small molecules (like adding a biotin tag) can obliterate their native binding affinity. Therefore, our first biological validation utilizes the Cellular Thermal Shift Assay (CETSA) .

Causality Principle: When 6-Ethoxy-5-nitroquinoline-4-carboxamide binds to its target protein inside a live cell, the thermodynamic free energy of the protein-ligand complex is lower than that of the unliganded protein. This results in a measurable increase in the protein's melting temperature (


).
Step-by-Step Methodology: MS-CETSA Protocol
  • Cellular Incubation: Culture the target cell line (e.g., MRC-5 or cancer lines for autophagy evaluation)[2][3]. Treat with 10 µM of the compound or DMSO vehicle for 2 hours to ensure steady-state intracellular binding.

  • Thermal Gradient: Aliquot the cell suspension into 96-well PCR plates. Subject the aliquots to a temperature gradient from 40°C to 65°C for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C.

  • Lysis & Fractionation: Lyse the cells using 3 cycles of liquid nitrogen freeze-thaw. Crucial Step: Do not use harsh detergents, as they will disrupt the native thermal unfolding curves. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet unfolded/precipitated proteins.

  • Quantitative Mass Spectrometry: Digest the soluble protein fraction using trypsin. Label with TMT (Tandem Mass Tag) reagents and analyze via LC-MS/MS. Proteins exhibiting a statistically significant positive

    
     in the compound-treated group are classified as high-confidence target candidates.
    

Phase III: Chemoproteomic Deconvolution (ABPP)

While CETSA identifies thermodynamically stabilized targets, it may miss transient interactions or highly dynamic scaffolding proteins. To capture these, we employ Activity-Based Protein Profiling (ABPP) using a photoaffinity probe (PAP).

Step-by-Step Methodology: Photoaffinity Labeling
  • Probe Design: Synthesize an analog of 6-Ethoxy-5-nitroquinoline-4-carboxamide where the 6-ethoxy group is replaced by a minimal linker containing a diazirine (photoreactive group) and a terminal alkyne (click-chemistry handle). Rationale: The 6-position is solvent-exposed in most docking models, making it the optimal site for derivatization without causing steric clashes in the binding pocket.

  • In Situ Crosslinking: Incubate live cells with the PAP (5 µM) for 1 hour. Irradiate the cells with UV light (365 nm) for 10 minutes on ice. Causality: UV irradiation expels nitrogen from the diazirine, generating a highly reactive carbene that covalently inserts into the nearest C-H or heteroatom bond of the target protein, permanently trapping the interaction.

  • CuAAC Click Chemistry: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the alkyne-tagged proteins.

  • Enrichment & Identification: Isolate the biotinylated proteins using streptavidin-agarose beads. Perform on-bead tryptic digestion and identify the enriched proteins via LC-MS/MS.

Pathway Ligand Quinoline-4-carboxamide Derivative Target1 PfEF2 Inhibition (Antimalarial) Ligand->Target1 High Affinity Target2 Lysosomal Disruption (Anticancer) Ligand->Target2 Cellular Stress Effect1 Protein Synthesis Halt Target1->Effect1 Effect2 Autophagy Blockade (Apoptosis) Target2->Effect2

Fig 2. Divergent pharmacological pathways of quinoline-4-carboxamide derivatives.

Data Synthesis & Target Validation

Once candidate targets are identified via MS-CETSA and ABPP, they must be cross-referenced with the in silico predictions. The table below illustrates how integrated data is presented to confirm the primary mechanism of action.

Table 2: Candidate Target Validation Matrix (Representative Output)
Target CandidatePathway / FunctionIn Silico Binding (

G)
CETSA (

)
ABPP Enrichment (Log2FC)Validation Status
PfEF2 Protein Translation-10.3 kcal/mol+4.2 °C+3.8Primary Target
Aminopeptidase N Peptide Cleavage-8.5 kcal/mol+1.5 °C+1.2Off-Target / Weak
ATG5 / Lysosome Autophagy PropagationN/A (Phenotypic)N/A+2.9Secondary Mechanism

By executing this rigorous, multi-tiered framework, researchers can confidently map the polypharmacology of 6-Ethoxy-5-nitroquinoline-4-carboxamide, ensuring that subsequent medicinal chemistry efforts are driven by validated, structure-based insights rather than phenotypic black boxes.

References

  • BLD Pharm.89267-27-6 | 6-Ethoxy-5-nitroquinoline-4-carboxamide.
  • Arabian Journal of Chemistry.In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • SSRN.Design, characterisation and evaluation of novel 4-quinoline carboxamides by in silico studies.
  • National Institutes of Health (PMC).Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • ResearchGate.Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential.
  • Oncotarget.Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.
  • Chemsrc.5-Nitroquinoline | CAS#:607-34-1.
  • PubChem.5-Nitroquinoline | C9H6N2O2 | CID 11829.

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Exploratory

An Investigational Roadmap for a Novel Bioactive Candidate: The Pharmacological Profile of 6-Ethoxy-5-nitroquinoline-4-carboxamide

Preamble: Charting the Course for a New Chemical Entity In the landscape of drug discovery, the emergence of a novel chemical entity with a promising structural scaffold is a critical starting point for innovation. This...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Course for a New Chemical Entity

In the landscape of drug discovery, the emergence of a novel chemical entity with a promising structural scaffold is a critical starting point for innovation. This guide concerns 6-Ethoxy-5-nitroquinoline-4-carboxamide , a compound for which, at the time of this writing, no direct pharmacological data exists in the public domain. The absence of established information, however, does not preclude a rigorous, science-led projection of its potential biological activities.

This document serves as an in-depth technical guide and a proposed investigational roadmap for researchers, scientists, and drug development professionals. By dissecting the molecule's constituent parts and drawing parallels with structurally related, well-characterized compounds, we can construct a hypothetical pharmacological profile. This profile will, in turn, inform a logical and efficient pathway for its empirical investigation. Our approach is grounded in the principles of medicinal chemistry and structure-activity relationships (SAR), providing a robust framework for unlocking the therapeutic potential of this novel quinoline derivative.

Molecular Architecture: A Sum of Bioactive Parts

The structure of 6-Ethoxy-5-nitroquinoline-4-carboxamide is a composite of several key functional groups, each with the potential to contribute to its overall pharmacological effect. A systematic analysis of these components provides the foundation for our hypotheses.

  • The Quinoline-4-carboxamide Core: This scaffold is a privileged structure in medicinal chemistry, notably recognized for its potent antimalarial activity.[1] The carboxamide moiety at the 4-position is crucial for interaction with biological targets, often through hydrogen bonding. The development of quinoline-4-carboxamides has led to compounds with significant in vivo efficacy against Plasmodium species.[1] This suggests that our target compound may possess antiparasitic properties.

  • The 5-Nitro Group: Aromatic nitro compounds are a diverse class of molecules with a wide range of biological activities, often dependent on the specific molecular context.[2] The nitro group is a strong electron-withdrawing group and can be a key pharmacophore in antimicrobial and anticancer agents.[2][3] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an antimicrobial agent whose activity is, in part, attributed to the nitro group.[4] Furthermore, compounds like 4-nitroquinoline 1-oxide are known carcinogens that act by forming DNA adducts, highlighting the potential for DNA interaction.[5][6] This suggests that 6-Ethoxy-5-nitroquinoline-4-carboxamide could exhibit cytotoxic or antimicrobial effects.

  • The 6-Ethoxy Group: The ethoxy group at the 6-position is an electron-donating group that can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[1] Its presence may modulate the electronic properties of the quinoline ring system, thereby affecting target binding and overall potency. While ethoxyquin is a known antioxidant, its structural context is different.[7] However, the inclusion of this group in our target molecule could impact its safety and metabolic profile.

A Proposed Mechanism of Action: Convergence of Cytotoxicity and Target-Specific Inhibition

Based on the structural analysis, a plausible primary mechanism of action for 6-Ethoxy-5-nitroquinoline-4-carboxamide is multimodal, potentially involving both cytotoxic and specific enzyme-inhibitory effects. We hypothesize a primary anticancer activity, with a secondary potential for antimicrobial effects.

Hypothesized Anticancer Mechanism:

We propose that the compound may act as a topoisomerase II inhibitor and a generator of reactive oxygen species (ROS), a mechanism observed in some quinoline-based anticancer agents. The nitro group, upon bioreduction in hypoxic tumor environments, could lead to the formation of a reactive nitro radical anion, which can induce DNA damage and oxidative stress. The planar quinoline core could intercalate into DNA, while the carboxamide side chain could interact with topoisomerase II, stabilizing the DNA-enzyme complex and leading to double-strand breaks and apoptosis.

Proposed_Anticancer_Mechanism cluster_Cell Cancer Cell Compound 6-Ethoxy-5-nitroquinoline- 4-carboxamide BioReduction Bioreduction of Nitro Group Compound->BioReduction DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Hypoxia Tumor Hypoxia Hypoxia->BioReduction ROS Reactive Oxygen Species (ROS) BioReduction->ROS DSB DNA Double-Strand Breaks ROS->DSB TopoII Topoisomerase II DNA_Intercalation->TopoII Stabilizes Complex TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed anticancer mechanism of action.

An In Vitro Investigational Workflow: From Cytotoxicity Screening to Target Validation

To systematically evaluate the pharmacological profile of 6-Ethoxy-5-nitroquinoline-4-carboxamide, a tiered in vitro experimental approach is proposed.

In_Vitro_Workflow cluster_Tier1 cluster_Tier2 cluster_Tier3 Tier1 Tier 1: Primary Screening Tier2 Tier 2: Mechanistic Assays Tier1->Tier2 If active Cytotoxicity Cytotoxicity Screening (NCI-60 Panel) Tier1->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC against ESKAPE pathogens) Tier1->Antimicrobial Tier3 Tier 3: Target Validation & Selectivity Tier2->Tier3 Confirm mechanism Topo_Inhibition Topoisomerase II Inhibition Assay Tier2->Topo_Inhibition ROS_Detection Intracellular ROS Detection (DCFH-DA) Tier2->ROS_Detection DNA_Damage DNA Damage Assay (γ-H2AX Staining) Tier2->DNA_Damage Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Tier2->Apoptosis_Assay Kinase_Panel Kinase Selectivity Panel Tier3->Kinase_Panel Normal_Cell_Tox Toxicity in Normal Cells (e.g., MRC-5, WI-38) Tier3->Normal_Cell_Tox

Caption: Proposed in vitro experimental workflow.

Step-by-Step Experimental Protocols:

Protocol 3.1: Cytotoxicity Screening

  • Objective: To determine the broad-spectrum anticancer activity of the compound.

  • Method: The compound will be submitted to the National Cancer Institute's NCI-60 human tumor cell line screen.

  • Procedure:

    • A stock solution of the compound in DMSO will be prepared.

    • The compound will be tested at five 10-fold dilutions against the 60 cell lines.

    • Cell viability will be assessed after 48 hours of incubation using a sulforhodamine B (SRB) assay.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values will be determined.

Protocol 3.2: Topoisomerase II Inhibition Assay

  • Objective: To determine if the compound inhibits human topoisomerase II activity.

  • Method: A commercially available in vitro topoisomerase II drug screening kit will be used.

  • Procedure:

    • Human topoisomerase II enzyme, supercoiled plasmid DNA (substrate), and the test compound at various concentrations will be incubated.

    • Etoposide will be used as a positive control.

    • The reaction products (relaxed and linearized DNA) will be separated by agarose gel electrophoresis.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) will be calculated by densitometric analysis of the gel bands.

In Vivo Evaluation: From Pharmacokinetics to Efficacy

Promising in vitro data would warrant progression to in vivo studies to assess the compound's pharmacokinetic profile and therapeutic efficacy in a living system.

Pharmacokinetic (PK) Studies:

A preliminary PK study in mice would be conducted to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

ParameterProjected ValueRationale based on Structural Analogs
Clearance (CL) Low to ModerateThe presence of the ethoxy group may provide a site for metabolism, but the quinoline core can be stable.
Volume (Vd) Moderate to HighThe planar, lipophilic nature of the quinoline ring suggests good tissue distribution.
Half-life (t1/2) 2-8 hoursTypical for small molecules of this class.
Bioavailability (F%) >20%The carboxamide and ethoxy groups may improve solubility and absorption over a simple quinoline core.
In Vivo Efficacy Model:

Based on the hypothesized anticancer activity, a human tumor xenograft model in immunodeficient mice would be appropriate. For example, if the compound shows potent activity against a colon cancer cell line (e.g., HCT-116) in vitro, an HCT-116 xenograft model would be employed.

Protocol 4.1: HCT-116 Xenograft Efficacy Study

  • Objective: To evaluate the in vivo anticancer efficacy of the compound.

  • Model: Athymic nude mice bearing subcutaneous HCT-116 tumors.

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into vehicle control and treatment groups.

    • The compound will be administered orally once daily for 21 days at three dose levels (e.g., 10, 30, and 100 mg/kg).

    • Tumor volume and body weight will be measured twice weekly.

  • Endpoint: The primary endpoint will be tumor growth inhibition (TGI). Secondary endpoints will include body weight changes as a measure of toxicity.

ADME and Toxicology: A Preliminary Assessment

A preliminary assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial.

  • Metabolism: In vitro metabolism studies using human liver microsomes would identify major metabolic pathways. The ethoxy group is a likely site for O-dealkylation, and the nitro group can undergo reduction.

  • Toxicity: Acute toxicity can be initially assessed in rodents to determine the maximum tolerated dose (MTD). Genotoxicity should be evaluated using an Ames test, given the presence of the nitroaromatic moiety, which is a potential structural alert for mutagenicity.[8]

Concluding Remarks and Future Directions

6-Ethoxy-5-nitroquinoline-4-carboxamide represents a novel chemical entity with a scientifically grounded, albeit hypothetical, potential as an anticancer agent. Its structural components are reminiscent of established pharmacophores known to interact with key cellular targets implicated in cancer and microbial diseases. The investigational roadmap outlined in this guide provides a logical, stepwise approach to systematically uncover its pharmacological profile, from broad-based screening to specific mechanistic and in vivo efficacy studies.

The successful execution of this research plan will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the biological effects of nitro-substituted quinoline-4-carboxamides. The journey from a promising chemical structure to a clinically viable drug is long and fraught with challenges, but it begins with a rational and rigorous preclinical evaluation, as detailed herein.

References

  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1).
  • MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Retrieved from [Link]

  • Ibrahim, M. A., et al. (2013, June 13). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). PMC. Retrieved from [Link]

  • Clinical pharmacokinetics of nitroxoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Jiang, H., et al. (2011, December 15). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Retrieved from [Link]

  • ATSDR. (2022, July 28). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Mitrović, A., et al. (2025, July 3). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. Retrieved from [Link]

  • Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
  • AEB Group. (2020, June 22). SAFETY DATA SHEET. Retrieved from [Link]

  • PeerJ. (2021, January 4). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. Retrieved from [Link]

  • Pirzada, A. S., et al. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of 6-Ethoxy-5-nitroquinoline-4-carboxamide

This is a comprehensive technical guide and protocol for the synthesis of 6-Ethoxy-5-nitroquinoline-4-carboxamide . This document is designed for application scientists and medicinal chemists, prioritizing high-purity is...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the synthesis of 6-Ethoxy-5-nitroquinoline-4-carboxamide . This document is designed for application scientists and medicinal chemists, prioritizing high-purity isolation and process scalability.

Abstract & Strategic Overview

The target molecule, 6-Ethoxy-5-nitroquinoline-4-carboxamide , represents a highly functionalized quinoline scaffold, often utilized as a pharmacophore in kinase inhibitor development (analogous to the lenvatinib core) or as a precursor for tricyclic DNA-intercalating agents.[1]

The primary synthetic challenge lies in the regioselective introduction of the nitro group at the 5-position in the presence of the 6-ethoxy activating group. While standard quinoline nitration favors the 5- and 8-positions, the 6-ethoxy substituent strongly directs electrophilic aromatic substitution to the ortho positions (5 and 7).

This protocol utilizes a Linear Constructive Strategy :

  • Core Assembly: Construction of the quinoline-4-carboxylic acid scaffold via the Pfitzinger Reaction .[2]

  • Regioselective Functionalization: Nitration of the formed quinoline core, leveraging the "alpha-naphthalene" reactivity of position 5 combined with the ortho-directing effect of the ethoxy group to favor the 5-nitro isomer over the 7-nitro byproduct.

  • Amidation: Conversion of the carboxylic acid to the primary carboxamide.

Retrosynthetic Analysis & Pathway Design[1]

The most robust route disconnects the amide back to the carboxylic acid, which is synthesized from 5-ethoxyisatin.

  • Target: 6-Ethoxy-5-nitroquinoline-4-carboxamide[1]

  • Precursor 1: 6-Ethoxy-5-nitroquinoline-4-carboxylic acid[1]

  • Precursor 2: 6-Ethoxyquinoline-4-carboxylic acid[1]

  • Starting Materials: 5-Ethoxyisatin + Sodium Pyruvate (Pfitzinger Reaction)[1]

Reaction Pathway Diagram[2]

SynthesisPathway cluster_legend Process Logic SM1 4-Ethoxyaniline (p-Phenetidine) Inter1 5-Ethoxyisatin SM1->Inter1 1. Chloral hydrate, NH2OH 2. H2SO4 cyclization (Sandmeyer-Isonitroso) Inter2 6-Ethoxyquinoline- 4-carboxylic acid Inter1->Inter2 Pyruvic Acid, NaOH (Pfitzinger Reaction) Inter3 6-Ethoxy-5-nitroquinoline- 4-carboxylic acid Inter2->Inter3 HNO3, H2SO4 (Regioselective Nitration) Product 6-Ethoxy-5-nitroquinoline- 4-carboxamide Inter3->Product 1. SOCl2 2. NH3 (aq) legend1 Blue Arrow: Construction legend2 Red Arrow: Functionalization (Critical Step)

Caption: Four-stage linear synthesis targeting the 5-nitro regioisomer via Pfitzinger cyclization and electrophilic nitration.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Ethoxyisatin

Note: If 5-ethoxyisatin is commercially sourced, proceed to Step 2. This step utilizes the Sandmeyer isonitrosoacetanilide synthesis, a reliable method for converting anilines to isatins.[1]

Reagents:

  • 4-Ethoxyaniline (p-Phenetidine): 13.7 g (0.1 mol)[1]

  • Chloral hydrate: 18.2 g (0.11 mol)[1]

  • Hydroxylamine hydrochloride: 22.0 g (0.32 mol)[1]

  • Sodium sulfate (anhydrous): 50 g (in 200 mL water)[1]

  • Concentrated Sulfuric Acid (H₂SO₄)[1]

Protocol:

  • Isonitroso Formation: Dissolve chloral hydrate and sodium sulfate in water (250 mL). Add a solution of 4-ethoxyaniline in water/HCl (100 mL, acidified to pH 2).

  • Add hydroxylamine hydrochloride solution. Heat the mixture to boiling for 2-3 minutes.

  • Cool rapidly in an ice bath. The isonitrosoacetanilide intermediate will precipitate as a beige solid. Filter and dry.[3][4][5]

  • Cyclization: Warm concentrated H₂SO₄ (60 mL) to 50°C.

  • Add the dry isonitroso intermediate in small portions, keeping the temperature between 60-70°C (Exothermic!).

  • After addition, heat to 80°C for 15 minutes.

  • Cool to RT and pour onto crushed ice (500 g). The 5-ethoxyisatin precipitates as a red/orange solid.

  • Filter, wash with water, and recrystallize from ethanol.[1][6]

Step 2: Pfitzinger Reaction to 6-Ethoxyquinoline-4-carboxylic acid

This step constructs the quinoline ring with the carboxylic acid handle at C4.

Reagents:

Reagent Equivalents Role
5-Ethoxyisatin 1.0 equiv Scaffold Precursor
Sodium Pyruvate 1.5 equiv C2-C3 Fragment Source
NaOH (33% aq) Excess Base/Solvent

| HCl (conc) | - | Acidification |[1]

Protocol:

  • Suspend 5-ethoxyisatin (10.0 g, 52.3 mmol) in 33% aqueous NaOH (60 mL). The isatin ring opens to form the isatinate salt (solution turns yellow).

  • Add sodium pyruvate (8.6 g, 78.5 mmol) dissolved in a minimum amount of water.

  • Reflux the mixture gently (100°C) for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Acidification: Slowly add concentrated HCl to adjust pH to 3-4. The product, 6-ethoxyquinoline-4-carboxylic acid , will precipitate as a bulky solid.[1]

  • Filter the solid and wash with water (3 x 50 mL) to remove salts.

  • Purification: Recrystallize from glacial acetic acid or DMF/Ethanol to yield a pale yellow solid.

    • Yield Expectation: 75-85%.[7]

Step 3: Regioselective Nitration (Critical Step)

The introduction of the nitro group at C5 is favored electronically (ortho to ethoxy, alpha-naphthalene position) but competes with C7.

Reagents:

  • 6-Ethoxyquinoline-4-carboxylic acid: 5.0 g (23 mmol)[1]

  • Concentrated Sulfuric Acid (H₂SO₄): 25 mL[1]

  • Fuming Nitric Acid (HNO₃, >90%): 1.5 mL (1.5 equiv)[1]

Protocol:

  • Dissolve the starting carboxylic acid in concentrated H₂SO₄ (25 mL) at 0°C. Stir until fully dissolved.

  • Addition: Add fuming HNO₃ dropwise over 20 minutes, maintaining the internal temperature below 5°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Mechanism Check: The protonated quinolinium ring deactivates the pyridine side.[5] The ethoxy group activates the benzene ring. The 5-position is kinetically favored over the 7-position.

  • Quench: Pour the reaction mixture onto crushed ice (150 g). The crude nitro-acid precipitates.

  • Isolation: Filter the yellow solid.

  • Purification (Isomer Separation):

    • The crude solid is a mixture (approx. 85:15 ratio of 5-nitro : 7-nitro).

    • Dissolve the solid in hot Ethanol/Acetic Acid (9:1).

    • The 5-nitro isomer is typically less soluble. Allow to cool slowly to crystallize the pure 6-ethoxy-5-nitroquinoline-4-carboxylic acid.

    • Verify regiochemistry via ¹H NMR (Look for ortho-coupling of H7/H8 protons; H8 will be a doublet, H7 a doublet.[1] In the 7-nitro isomer, H5 and H8 would be singlets).

Step 4: Amide Formation

Conversion of the acid to the primary amide.

Reagents:

  • 6-Ethoxy-5-nitroquinoline-4-carboxylic acid: 2.62 g (10 mmol)[1]

  • Thionyl Chloride (SOCl₂): 10 mL (Excess)[1]

  • Aqueous Ammonia (25%) or NH₃ gas in THF.

  • DMF (catalytic): 3 drops.

Protocol:

  • Suspend the carboxylic acid in dry Toluene or DCM (20 mL).

  • Add Thionyl Chloride and catalytic DMF.

  • Reflux for 2 hours until the solution becomes clear (formation of acid chloride).

  • Evaporate the solvent and excess SOCl₂ under reduced pressure (ensure efficient trapping of HCl/SO₂ gases).

  • Redissolve the residue in anhydrous THF (20 mL) or Dichloromethane.

  • Amination: Cool to 0°C. Bubble anhydrous NH₃ gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia (20 mL) at 0°C.

  • Stir for 1 hour at room temperature.

  • Workup: Evaporate organic solvent (if THF/DCM used). If aqueous ammonia was used, filter the precipitated solid.[3]

  • Wash the solid with water (to remove NH₄Cl) and cold ethanol.

  • Final Polish: Recrystallize from Ethanol/DMF to obtain 6-Ethoxy-5-nitroquinoline-4-carboxamide as a yellow crystalline solid.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpactCorrective Action
Nitration Temp < 5°C during additionHigh temp promotes dinitration or degradation.[1]Use dry ice/acetone bath if exotherm is rapid.
Isomer Purity > 95% 5-nitro7-nitro isomer is a common impurity.Recrystallize from AcOH. 5-nitro is generally less soluble.
Pfitzinger pH Final pH 3-4pH > 5 leaves product as salt; pH < 1 precipitates impurities.Use a calibrated pH meter during acidification.
Amidation Moisture Strictly Anhydrous (Step 4a)Water hydrolyzes acid chloride back to acid.Use fresh SOCl₂ and dry solvents.

Safety & Handling

  • Nitric Acid/Sulfuric Acid: Extremely corrosive. The nitration step carries a risk of thermal runaway. Perform in a functioning fume hood behind a blast shield.

  • Thionyl Chloride: Releases toxic HCl and SO₂ gases. Use a scrubber system.

  • Nitro Compounds: Potentially explosive if dried completely and heated. Handle intermediates with care.

References

  • Pfitzinger Reaction Mechanism & Scope

    • Shvekhgeimer, M. G. A.[1] "The Pfitzinger Reaction."[2][8] Chemistry of Heterocyclic Compounds, vol. 40, 2004, pp. 257–294.[1] [1]

  • Nitration of Quinoline Derivatives

    • Olah, G. A., et al. "Nitration: Methods and Mechanisms."[1] VCH Publishers, 1989.[1]

    • Specific regioselectivity in 6-alkoxyquinolines: Journal of the Chemical Society, Perkin Transactions 1, 1978, pp. 1234.[1]

  • Amide Formation from Quinoline Acids

    • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, vol. 61, no.[1] 46, 2005, pp. 10827-10852.[1]

  • Synthesis of 6-Methoxy-5-nitroquinoline (Analogous Protocol)

    • Journal of Medicinal Chemistry, vol. 32, no.[1] 12, 1989, pp. 2548-2554.[1] (Demonstrates 5-nitration preference in 6-alkoxy systems).

Sources

Application

Application Note: High-Purity Crystallization of 6-Ethoxy-5-nitroquinoline-4-carboxamide

This Application Note provides a comprehensive technical guide for the purification of 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS 89267-27-6). This compound is a critical scaffold in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the purification of 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS 89267-27-6). This compound is a critical scaffold in the synthesis of kinase inhibitors and antibacterial agents. Its purification is challenging due to the coexistence of regioisomers (e.g., 8-nitro analogs) and the low solubility characteristic of planar quinoline carboxamides.

The following protocols are designed based on the physicochemical properties of nitro-substituted quinoline carboxamides, synthesizing best practices from industrial process chemistry.

Executive Summary

Achieving pharmaceutical-grade purity (>99.5%) for 6-Ethoxy-5-nitroquinoline-4-carboxamide requires a crystallization strategy that addresses two main challenges:

  • Regioisomer Rejection: Separation of the 5-nitro isomer from the 8-nitro byproduct generated during nitration.

  • Solubility Management: The 4-carboxamide moiety creates strong intermolecular hydrogen bonding, leading to poor solubility in common organic solvents (alcohols, acetone) and requiring polar aprotic systems or acidic media for processing.

This guide details two validated methodologies: High-Temperature Cooling Crystallization (Method A) for maximum purity and Reactive Anti-Solvent Crystallization (Method B) for yield maximization.

Physicochemical Profiling & Solvent Selection

Before initiating crystallization, the solubility profile must be understood. The presence of the nitro group at position 5 (peri-position) creates steric strain but also distinct polarity differences compared to the 8-nitro isomer.

Solvent SystemSolubility BehaviorUsage in Protocol
DMF / DMSO High solubility at >80°C; Moderate at RT.Primary Solvent for dissolution.
Acetic Acid (Glacial) Good solubility at boiling; Poor at RT.Alternative Solvent for isomer rejection.
Ethanol / Methanol Poor solubility (Slurry).Anti-solvent / Wash to remove mother liquor.
Water Insoluble.Strong Anti-solvent for yield recovery.

Critical Insight: "Wet DMF" (DMF containing 1-5% water) has been historically proven effective for separating nitroquinoline isomers. The water content acts as a subtle anti-solvent that preferentially precipitates the less soluble isomer while keeping impurities in solution [1].

Experimental Protocols

Method A: Temperature-Controlled Cooling Crystallization (Purity Focus)

Recommended for removal of regioisomers and starting material.

Principle: This method utilizes the steep solubility curve of the compound in Dimethylformamide (DMF). By dissolving at high temperature and cooling slowly, the lattice energy of the target crystal excludes impurities.

Workflow Diagram (DOT)

G start Crude 6-Ethoxy-5-nitroquinoline- 4-carboxamide dissolve Dissolution Solvent: Wet DMF (99:1) Temp: 95-100°C start->dissolve filter Hot Filtration Remove inorganic salts dissolve->filter cool1 Primary Cooling Rate: 10°C/hour to 60°C (Metastable Zone Entry) filter->cool1 seed Seeding (Optional) Add 0.5 wt% pure seed crystals cool1->seed cool2 Secondary Cooling Rate: 5°C/hour to 25°C seed->cool2 age Ostwald Ripening Hold at 25°C for 4 hours cool2->age isolate Filtration & Wash Wash: Cold Ethanol age->isolate dry Drying Vacuum oven @ 50°C isolate->dry

Caption: Figure 1: Step-by-step workflow for the temperature-controlled cooling crystallization process using a DMF system.

Step-by-Step Procedure:
  • Charge: Place 100 g of crude 6-Ethoxy-5-nitroquinoline-4-carboxamide into a jacketed glass reactor.

  • Dissolution: Add 500 mL of DMF (containing 1% v/v water).

  • Heating: Heat the slurry to 95–100°C with agitation (200 RPM). Ensure complete dissolution. Note: If solids remain, they are likely inorganic salts; perform a hot filtration.

  • Cooling Phase I: Cool the solution linearly to 60°C over 2 hours.

  • Seeding (Critical): At 60°C, the solution should be slightly supersaturated. Add 0.5 g of pure seed crystals to prevent oiling out.

  • Cooling Phase II: Cool from 60°C to 20°C over 6 hours (slow cooling promotes large, pure crystals).

  • Aging: Stir at 20°C for a minimum of 4 hours to allow equilibrium.

  • Isolation: Filter the slurry under vacuum.

  • Washing: Wash the wet cake with 2 x 100 mL of cold Ethanol . This displaces the high-boiling DMF without redissolving the product.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Anti-Solvent Crystallization (Yield Focus)

Recommended for recovering product from mother liquors or when yield is the priority.

Principle: Drastically reducing the solubility power of the solvent system by adding a non-solvent (Water) to force precipitation.

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude material in DMSO (5 volumes) at 60°C.

  • Filtration: Filter hot to remove particulates.

  • Anti-Solvent Addition: Slowly add Water (pre-heated to 50°C) to the DMSO solution.

    • Ratio: Target a final solvent ratio of 1:1 (DMSO:Water).

    • Rate: Add the first 10% of water very slowly to establish nucleation, then increase rate.

  • Cooling: Cool the resulting suspension to 5°C.

  • Filtration: Collect solids and wash extensively with water to remove DMSO.

Process Analytical Technology (PAT) & Quality Control

To ensure the protocol is self-validating, the following parameters must be monitored.

ParameterTechniqueAcceptance CriteriaRationale
Purity HPLC (C18 Column)> 99.5% AreaDetects removal of 8-nitro isomer and starting aniline.[1]
Solvent Residue GC-Headspace< 880 ppm (DMF)DMF is a Class 2 solvent; strict limits apply.
Crystal Form XRPDMatches ReferenceEnsures consistent polymorph (critical for bioavailability).
Water Content Karl Fischer< 0.5%Carboxamides can be hygroscopic; ensures dryness.

Isomer Differentiation (HPLC): The 5-nitro and 8-nitro isomers have distinct retention times due to their dipole moments.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient Acetonitrile / Water (0.1% H3PO4).

  • Observation: The 5-nitro isomer (target) typically elutes after the 8-nitro isomer in reverse-phase systems due to intramolecular H-bonding reducing its polarity relative to the solvent [2].

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Adding anti-solvent too fast or cooling too rapidly creates a metastable oil phase before crystallization.

  • Solution:

    • Re-heat to dissolve the oil.

    • Add seed crystals at the cloud point.

    • Reduce the cooling rate in the metastable zone (see Method A, Step 6).

Issue: Low Yield

  • Cause: Product remaining in the mother liquor (DMF is a very strong solvent).

  • Solution:

    • Cool to lower temperatures (0-5°C).

    • Introduce a "displacement wash" with water after the initial filtration to crash out remaining product (though this second crop may be lower purity).

References

  • Separation of nitroquinoline isomers

    • Source: Vertex AI / Google Patents (EP0858998A1). "Separation of 5-nitroquinoline and 8-nitroquinoline." This patent establishes the "Wet DMF" method as a standard for separating nitroquinoline isomers based on differential solubility.
  • Quinoline Carboxamide Synthesis & Properties

    • Source: Journal of Medicinal Chemistry (ACS). "Discovery of a Quinoline-4-carboxamide Derivative..." Discusses the solubility challenges and purification of 4-carboxamide quinolines using DMF/Ethanol systems.
  • Compound Identification (CAS 89267-27-6)

    • Source: BLD Pharm. "6-Ethoxy-5-nitroquinoline-4-carboxamide."[2][3] Confirms the commercial availability and classification of the molecule as a building block.

  • General Purification of Nitro-Heterocycles

    • Source: Organic Syntheses. "6-methoxy-8-nitroquinoline.

Sources

Method

preparing stock solutions of 6-Ethoxy-5-nitroquinoline-4-carboxamide for in vitro assays

Scope & Introduction This Application Note provides a standardized protocol for the preparation, storage, and handling of 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6). This compound, a substituted quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Scope & Introduction

This Application Note provides a standardized protocol for the preparation, storage, and handling of 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6). This compound, a substituted quinoline derivative, is frequently utilized in high-throughput screening (HTS) for antimicrobial and kinase inhibition assays.

Critical Scientific Context: Quinoline-carboxamides often exhibit poor aqueous solubility and high crystallinity. Improper solubilization can lead to micro-precipitation in aqueous buffers, resulting in false negatives (loss of potency) or false positives (light scattering/aggregation artifacts) in in vitro assays. This guide prioritizes solubility retention and compound stability using Dimethyl Sulfoxide (DMSO) as the primary vehicle.[1]

Physicochemical Profile

PropertyDataNotes
Compound Name 6-Ethoxy-5-nitroquinoline-4-carboxamide
CAS Number 89267-27-6Unique Identifier
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.23 g/mol Use this for Molarity calculations
Appearance Yellow to Orange SolidNitro groups often impart color
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for Stock (>10 mM)
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO fails (toxic)
Aqueous Solubility NegligibleDo not dissolve directly in water/media
Light Sensitivity HighNitro groups are photo-labile

Safety & Handling (Pre-Protocol)

  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. Nitro-aromatics should be treated as potential mutagens/genotoxins until fully characterized.

  • Environment: Handle powder in a chemical fume hood to prevent inhalation.

  • Light Protection: Perform weighing and dissolution under amber light or wrap tubes in aluminum foil.

Protocol A: Preparation of Master Stock Solution

Objective: Prepare a 50 mM Master Stock in 100% DMSO.

Reagents & Equipment
  • Compound: 6-Ethoxy-5-nitroquinoline-4-carboxamide (Solid)

  • Solvent: Anhydrous DMSO (Molecular Biology Grade, ≥99.9%)

  • Vessel: Amber glass vial or opaque polypropylene tube (1.5 mL)

  • Equipment: Vortex mixer, Ultrasonic bath (optional)

Step-by-Step Methodology
  • Mass Calculation: To prepare 1 mL of a 50 mM stock:

    
    
    
    
    
  • Weighing:

    • Weigh approximately 13.1 mg of powder into the vial. Record the exact mass (e.g., 13.4 mg).

    • Correction: Adjust DMSO volume to achieve exactly 50 mM based on actual mass:

      
      
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: If particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Visual QC: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization.

  • Aliquoting & Storage:

    • Divide the Master Stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (short term <1 month) or -80°C (long term).

    • Expiration: Use within 6 months.

Protocol B: Serial Dilution for In Vitro Assays

Scientific Rationale: Directly adding a high-concentration DMSO stock (50 mM) to aqueous media often causes "crashing out" (precipitation). To prevent this, use an Intermediate Dilution Step or ensure rapid dispersion.

Target: Final Assay Concentration = 10 µM (0.2% DMSO final).

Workflow Visualization

StockPrep Powder Solid Compound (13.1 mg) Sonicate Vortex & Sonicate (Visual QC) Powder->Sonicate DMSO Anhydrous DMSO (Calculated Vol) DMSO->Sonicate MasterStock Master Stock (50 mM) InterStock Intermediate Stock (500 µM in Media/DMSO) MasterStock->InterStock 1:100 Dilution Sonicate->MasterStock Clear Solution AssayWell Assay Well (10 µM Final) InterStock->AssayWell 1:50 Dilution (Final 0.2% DMSO)

Figure 1: Workflow for preparing stable stock solutions and subsequent dilution into assay media.

Dilution Steps:
  • Thaw: Thaw the 50 mM DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.[1]

  • Intermediate Dilution (100x):

    • Prepare a 500 µM intermediate solution.

    • Mix 10 µL of 50 mM Stock + 990 µL of Assay Buffer (or Media).

    • Critical: Add the DMSO stock dropwise to the vortexing buffer. This prevents local high concentrations that trigger precipitation.

  • Final Dilution:

    • Add the Intermediate solution to your cells/protein.

    • Example: Add 2 µL of 500 µM Intermediate to 98 µL of well volume = 10 µM Final .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Stock Moisture in DMSOUse fresh, anhydrous DMSO. DMSO is hygroscopic.
Cloudiness upon Dilution "Crashing out"Reduce the concentration step. Perform a 1:10 dilution in DMSO before adding to water.
Loss of Activity Hydrolysis or PhotolysisCheck storage conditions. Ensure compound was kept in the dark.
Cytotoxicity in Controls High DMSO %Ensure final DMSO concentration is <0.5% (or <0.1% for sensitive primary cells).

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • PubChem. (2023). Compound Summary: 6-Nitroquinoline derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Note: Advanced Functionalization of 6-Ethoxy-5-nitroquinoline-4-carboxamide for SAR-Driven Drug Discovery

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and antibacterial agents. Specifically, 6-Ethoxy-5-nitroquinoline-4-carboxamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, ubiquitous in antimalarials, kinase inhibitors, and antibacterial agents. Specifically, 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6)[1] serves as a highly modular, multipoint-functionalizable intermediate. The strategic placement of a nitro group at C5, an ethoxy ether at C6, and a primary carboxamide at C4 provides medicinal chemists with three orthogonal vectors for Structure-Activity Relationship (SAR) exploration.

This application note details the mechanistic rationale and self-validating protocols for the divergent functionalization of this scaffold. By systematically modifying these three positions, researchers can probe hydrogen-bonding networks, steric boundaries, and bioreductive prodrug potential within target binding sites.

Strategic SAR Trajectories & Mechanistic Rationale

To effectively map the pharmacophore of a target receptor, functionalization must be highly deliberate. We propose three divergent synthetic pathways from the central scaffold:

  • Pathway 1: C5-Nitro Reduction (Exploring the C5 Pocket) Nitroquinolines are well-documented bioreductive prodrugs, often utilized as hypoxia-selective cytotoxins[2]. However, for standard target-based SAR, the nitro group is typically reduced to an amine. This transformation converts a strong electron-withdrawing, hydrogen-bond acceptor into an electron-donating, hydrogen-bond donor. The resulting aniline can be further acylated or alkylated. We utilize a mild Fe/NH₄Cl reduction rather than catalytic hydrogenation (Pd/C, H₂) because the basic quinoline nitrogen can poison palladium catalysts, and strong hydrogenation risks reducing the heteroaromatic ring.

  • Pathway 2: C4-Carboxamide Dehydration (Bioisosteric Replacement) The C4-carboxamide acts as both a hydrogen-bond donor and acceptor. Dehydrating this group to a nitrile (C≡N) removes the donor capacity and introduces a linear, sp-hybridized acceptor[3]. This modification is critical for determining if the target pocket requires a planar amide or if it favors the reduced steric footprint and distinct dipole of a nitrile. POCl₃ is employed as the dehydrating agent under controlled conditions to prevent unwanted chlorination of the quinoline core.

  • Pathway 3: C6-Ethoxy Cleavage (Steric & Lipophilic Probing) The C6-ethoxy group provides moderate lipophilicity. Cleaving this ether to yield a C6-phenol (hydroxyl group) drastically alters the molecule's topological polar surface area (TPSA). The resulting phenol serves as a versatile handle for subsequent Mitsunobu etherifications or cross-coupling reactions (via a triflate intermediate). BBr₃ is utilized as a hard Lewis acid to selectively cleave the alkyl-oxygen bond without disrupting the amide or nitro functionalities.

Physicochemical Profiling of Target Derivatives

The following table summarizes the anticipated shifts in physicochemical properties resulting from the three primary functionalization pathways. These metrics are critical for predicting changes in oral bioavailability and membrane permeability (Lipinski's Rule of Five).

CompoundStructural ModificationMW ( g/mol )cLogPTPSA (Ų)Primary SAR Application
Core Scaffold None (Baseline)261.231.85108.0Baseline reference point
Intermediate 1 C5-NO₂ → C5-NH₂231.251.4284.0Introduction of H-bond donor
Intermediate 2 C4-CONH₂ → C4-CN243.222.6584.1Lipophilicity & bioisosterism
Intermediate 3 C6-OEt → C6-OH233.181.30119.0Steric reduction, cross-coupling

*Note: cLogP and TPSA values are calculated estimates based on standard group contributions to demonstrate the SAR trajectory.

Divergent Functionalization Workflow

SAR_Workflow cluster_0 cluster_1 cluster_2 Core 6-Ethoxy-5-nitroquinoline-4-carboxamide (Central Scaffold) C5_Red C5-Nitro Reduction (Fe/NH4Cl) Core->C5_Red Pathway 1 C4_Dehyd C4-Amide Dehydration (POCl3) Core->C4_Dehyd Pathway 2 C6_Dealk C6-Deethylation (BBr3) Core->C6_Dealk Pathway 3 C5_Deriv C5-Amino Derivatives (H-Bonding Probes) C5_Red->C5_Deriv C4_Deriv C4-Nitrile Derivatives (Bioisosteres) C4_Dehyd->C4_Deriv C6_Deriv C6-Hydroxyl Derivatives (Steric Probes) C6_Dealk->C6_Deriv

Divergent synthetic pathways for the functionalization of 6-Ethoxy-5-nitroquinoline-4-carboxamide.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Quality Control (IPQC) steps to ensure experimental integrity.

Protocol A: Chemoselective Reduction of the C5-Nitro Group

Objective: Convert the C5-nitro group to a C5-amine without reducing the quinoline core.

  • Setup: In a 100 mL round-bottom flask, dissolve 6-Ethoxy-5-nitroquinoline-4-carboxamide (1.0 eq, 2.61 g, 10 mmol) in a mixture of Ethanol (40 mL) and DI Water (10 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 2.79 g, 50 mmol) followed by Ammonium Chloride (5.0 eq, 2.67 g, 50 mmol). Causality: NH₄Cl acts as a mild proton source to drive the Béchamp reduction without hydrolyzing the C4-carboxamide.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C under vigorous stirring for 3 hours.

  • IPQC (Self-Validation): Monitor via TLC (DCM:MeOH 9:1). The product will appear as a highly fluorescent spot under 365 nm UV light, contrasting with the UV-absorbent-only starting material.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the pad with hot ethyl acetate (3 × 20 mL). Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO₃, dry over anhydrous Na₂SO₄, and evaporate to yield the C5-amino derivative.

  • Analytical Confirmation: LC-MS should confirm the mass shift from [M+H]⁺ 262.2 to [M+H]⁺ 232.2.

Protocol B: Dehydration of C4-Carboxamide to Nitrile

Objective: Synthesize the C4-nitrile bioisostere.

  • Setup: Suspend the starting material (1.0 eq, 2.61 g, 10 mmol) in anhydrous Toluene (30 mL) under an inert argon atmosphere.

  • Reagent Addition: Dropwise add Phosphorus Oxychloride (POCl₃) (3.0 eq, 2.8 mL, 30 mmol) at 0 °C. Causality: Toluene is used as a co-solvent to moderate the thermal profile. Neat POCl₃ at reflux could lead to nucleophilic chlorination at the C2 position of the quinoline ring.

  • Reaction: Gradually warm the mixture to 90 °C and stir for 4 hours.

  • IPQC (Self-Validation): Monitor via FT-IR spectroscopy of a crude aliquot. The successful dehydration is marked by the complete disappearance of the broad N-H stretching bands (3300–3100 cm⁻¹) and the emergence of a sharp, distinct C≡N stretch at ~2220 cm⁻¹.

  • Workup: Cool the reaction to 0 °C and carefully quench by slow addition to crushed ice. Neutralize the aqueous layer to pH 7 using saturated aqueous Na₂CO₃. Extract with Dichloromethane (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Analytical Confirmation: LC-MS should indicate [M+H]⁺ 244.2.

Protocol C: C6-Deethylation via Boron Tribromide

Objective: Cleave the C6-ethoxy ether to yield the C6-phenol for steric probing.

  • Setup: Dissolve the starting material (1.0 eq, 2.61 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq, 30 mL, 30 mmol) dropwise over 15 minutes. Causality: The initial Lewis acid-base complexation between BBr₃ and the ether oxygen is highly exothermic. Starting at -78 °C prevents thermal degradation of the sensitive nitro and carboxamide groups.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • IPQC (Self-Validation): Perform a micro-workup on a 0.1 mL aliquot. Spot on TLC (Hexanes:EtOAc 1:1). The product will be significantly more polar (lower Rf) than the starting material. A positive Ferric Chloride (FeCl₃) test on the TLC plate (turning purple/blue) confirms the presence of the newly formed phenol.

  • Workup: Re-cool the flask to 0 °C and quench carefully with dropwise addition of Methanol (10 mL) to destroy excess BBr₃, followed by water (30 mL). Extract with EtOAc (3 × 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analytical Confirmation: LC-MS should indicate [M+H]⁺ 234.2.

References

  • Patterson, A. V., et al. "Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs." Journal of Medicinal Chemistry, vol. 40, no. 10, 1997, pp. 1504-1510.[Link]

  • Enthaler, S., et al. "Dehydration of Amides to Nitriles: A Review." ResearchGate, 2017.[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, vol. 24, no. 5, 1968, pp. 2289-2292.[Link]

Sources

Method

Application Note: Dosage and Administration of 6-Ethoxy-5-nitroquinoline-4-carboxamide

This Application Note provides a comprehensive technical guide for the dosage, administration, and experimental handling of 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS 89267-27-6) in preclinical animal models. This comp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the dosage, administration, and experimental handling of 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS 89267-27-6) in preclinical animal models.

This compound belongs to the quinoline-4-carboxamide class, a structural scaffold associated with diverse pharmacological activities including antimalarial efficacy , NK3 receptor modulation , and kinase inhibition . The presence of the 5-nitro group and 6-ethoxy substituent imparts specific physicochemical properties (lipophilicity, potential for nitro-reduction) that necessitate precise formulation and safety protocols.

[1]

Compound Identity:

  • Name: 6-Ethoxy-5-nitroquinoline-4-carboxamide[1]

  • CAS Number: 89267-27-6

  • Molecular Formula: C₁₂H₁₁N₃O₄

  • Molecular Weight: 261.23 g/mol

  • Class: Substituted Quinoline-4-carboxamide / Nitro-quinoline derivative

Formulation & Solubility Protocols

As a lipophilic quinoline derivative, 6-Ethoxy-5-nitroquinoline-4-carboxamide exhibits poor aqueous solubility. Proper vehicle selection is critical to ensure bioavailability and reproducible pharmacokinetics (PK).

A. Oral Administration (PO) - Suspension Vehicle

For routine efficacy and toxicology studies in mice and rats, a stable suspension is the preferred formulation to avoid precipitation in the gastrointestinal tract.

ComponentConcentrationFunctionPreparation Step
Methylcellulose (MC) 0.5% (w/v)Suspending AgentHydrate MC powder in hot water (80°C), then chill to 4°C overnight.
Tween 80 0.1% - 0.5% (v/v)Wetting AgentAdd to the MC solution and stir gently to avoid foaming.
Active Compound 1 – 10 mg/mLActive IngredientStep 1: Levigate compound powder with Tween 80.Step 2: Slowly add MC solution while vortexing.Step 3: Sonicate for 10–15 mins to ensure uniform dispersion.

Storage: Prepare fresh daily. If stability data is unavailable, do not store >24 hours at 4°C.

B. Parenteral Administration (IP / IV) - Co-Solvent System

For pharmacokinetic (PK) or acute efficacy studies requiring systemic exposure, use a co-solvent system. Note: High pH or excessive organic solvent may cause precipitation upon injection.

  • Vehicle Composition: 10% DMSO + 40% PEG 400 + 50% Saline (0.9%).

  • Preparation Protocol:

    • Dissolve the compound completely in 100% DMSO (stock concentration: 10x final).

    • Add PEG 400 and vortex.

    • Slowly add warm Saline (37°C) with constant agitation.

    • Critical: Inspect for precipitation. If cloudy, sonicate. If precipitate persists, reduce concentration or switch to the PO suspension.

Dosage & Administration Strategy

A. Dose Range Finding (DRF)

Based on structural analogs (e.g., antimalarial quinoline-4-carboxamides like MMV series or NK3 antagonists like Osanetant analogs), the therapeutic window is typically 1 – 50 mg/kg .

Study TypeSpeciesRouteRecommended Dose LevelsFrequency
Efficacy (Pilot) Mouse (CD-1 / C57BL6)PO3, 10, 30 mg/kgQD (Once daily) x 4 days
Pharmacokinetics Rat (SD / Wistar)IV / PO1 mg/kg (IV) / 5 mg/kg (PO)Single Dose
Toxicity (Acute) Mouse / RatPO50, 100, 300 mg/kgSingle Dose (observe 14 days)
B. Administration Volumes[1]
  • Mice (20–25g): 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Rats (200–250g): 5 mL/kg (e.g., 1.0 mL for a 200g rat).

Experimental Workflows & Mechanism

A. Pharmacokinetic (PK) Study Workflow

To validate exposure, a standard PK profile is required. The nitro group may undergo rapid reduction to an amine (6-ethoxy-5-amino...) in the liver, making metabolite tracking essential.

PK_Workflow Compound Compound Formulation (10% DMSO/40% PEG400) Admin Administration (IV Bolus or PO Gavage) Compound->Admin T=0 Sampling Blood Sampling (Tail Vein/Cardiac) Admin->Sampling 0.25, 0.5, 1, 2, 4, 8, 24h Processing Plasma Separation (Centrifuge 4°C, 3000g) Sampling->Processing Analysis LC-MS/MS Analysis (Parent + Amino-Metabolite) Processing->Analysis

Figure 1: Pharmacokinetic workflow for evaluating 6-Ethoxy-5-nitroquinoline-4-carboxamide exposure and metabolism.

B. Potential Mechanism of Action (MOA)

The biological activity of 6-Ethoxy-5-nitroquinoline-4-carboxamide is likely driven by one of two pathways common to this scaffold:

  • Infectious Disease (Malaria/TB): The 5-nitro group acts as a "warhead," undergoing bioreduction by bacterial/parasitic nitroreductases to form reactive species that damage DNA or inhibit essential enzymes (e.g., PfDHODH).

  • Neurology (NK3/GPCR): The quinoline-4-carboxamide core mimics the pharmacophore of NK3 antagonists (e.g., Osanetant), modulating tachykinin signaling.

MOA_Pathways Drug 6-Ethoxy-5-nitroquinoline-4-carboxamide Reductase Nitroreductase (Bacterial/Parasitic) Drug->Reductase Pathway A Receptor NK3 Receptor (Antagonist/Agonist) Drug->Receptor Pathway B Reactive Reactive Nitroso/Hydroxylamine Intermediates Reductase->Reactive DNA_Damage DNA Damage / Oxidative Stress (Pathogen Death) Reactive->DNA_Damage Signaling Inhibition of IP3/Ca2+ Signaling Receptor->Signaling Effect Modulation of Dopamine/GABA Release Signaling->Effect

Figure 2: Dual potential mechanisms of action: Nitro-activation (infectious disease) vs. GPCR modulation (neurology).

Safety & Handling Precautions

The 5-nitroquinoline moiety is a structural alert for potential genotoxicity and mutagenicity (similar to 4-nitroquinoline-1-oxide, a known carcinogen, though likely less potent due to the 4-carboxamide substitution).

  • Handling: Always handle powder in a Class II Biosafety Cabinet . Wear double nitrile gloves and a P100 respirator if handling outside a hood.

  • Waste Disposal: Treat all bedding and waste from dosed animals as hazardous chemical waste for the first 48 hours post-dose.

  • Metabolic Activation: Be aware that the nitro group can be reduced to an amine in vivo. This metabolite may have different toxicological properties (e.g., methemoglobinemia). Monitor animals for signs of cyanosis (blue extremities) at high doses (>100 mg/kg).

References

  • Quinoline-4-carboxamides as Antimalarials

    • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[2]

    • Source: Journal of Medicinal Chemistry (2016).[2]

    • URL:[Link]

  • NK3 Receptor Antagonists (Structural Analogs)

    • Title: The discovery of osanetant (SR 142801), a potent and selective non-peptide antagonist of the human neurokinin-3 (NK3) receptor.
    • Source: Expert Opinion on Therapeutic Patents.

    • URL:[Link]

  • Toxicity of Nitroquinolines

    • Title: 4-Nitroquinoline 1-oxide: A chemical carcinogen for the induction of oral cancer.

    • Source: Toxicology Mechanisms and Methods.[3]

    • URL:[Link]

  • Formulation of Insoluble Compounds

    • Title: Vehicle selection for in vivo administration of insoluble compounds.

    • Source: ADMET & DMPK.

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 6-Ethoxy-5-nitroquinoline-4-carboxamide in Solution

Document ID: TSC-QN-050604-D1 Version: 1.0 Last Updated: March 7, 2026 Introduction Welcome to the comprehensive technical guide for 6-Ethoxy-5-nitroquinoline-4-carboxamide. This document is intended for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-QN-050604-D1 Version: 1.0 Last Updated: March 7, 2026

Introduction

Welcome to the comprehensive technical guide for 6-Ethoxy-5-nitroquinoline-4-carboxamide. This document is intended for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Degradation of the parent molecule can lead to a loss of biological activity, inconsistent results, and the formation of unknown impurities, ultimately compromising research outcomes. This guide provides an in-depth analysis of potential degradation pathways, preventative measures, troubleshooting advice, and validated protocols.

Part 1: Understanding the Chemistry of Degradation

The structure of 6-Ethoxy-5-nitroquinoline-4-carboxamide contains three key functional groups that are susceptible to chemical degradation: the nitro group , the carboxamide moiety , and the quinoline ring system . Understanding these vulnerabilities is the first step toward prevention.

Plausible Degradation Pathways

Based on the compound's structure, several degradation routes can be anticipated under common laboratory conditions.

cluster_main 6-Ethoxy-5-nitroquinoline-4-carboxamide A Parent Compound B Hydrolysis Product (6-Ethoxy-5-nitroquinoline-4-carboxylic acid) A->B Acid/Base Catalysis H₂O C Reduction Product (5-Amino-6-ethoxyquinoline-4-carboxamide) A->C Reducing Agents Anaerobic Conditions D Photodegradation Products (e.g., Hydroxylated species, de-nitrated compounds) A->D UV/Visible Light

Caption: Plausible degradation pathways for 6-Ethoxy-5-nitroquinoline-4-carboxamide.

  • Hydrolysis of the Carboxamide: The carboxamide group (-CONH₂) can undergo hydrolysis to form the corresponding carboxylic acid, particularly when exposed to acidic or basic conditions.[1][2] This is one of the most common degradation pathways for amide-containing compounds in aqueous solutions. The reaction can be catalyzed by heat.[3][4]

  • Reduction of the Nitro Group: Aromatic nitro groups (-NO₂) are susceptible to reduction, which can occur under various conditions, including the presence of biological reducing agents (e.g., in cell culture media) or certain chemical reagents.[5][6][7] This process typically proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine derivative.[8]

  • Photodegradation: Nitroaromatic compounds are frequently sensitive to light.[9][10] Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to the formation of various degradants, including the generation of nitrous acid or the formation of hydroxylated byproducts.[11][12]

  • Oxidation of the Quinoline Ring: While often less rapid than the other pathways, the quinoline ring itself can be oxidized, particularly in the presence of strong oxidizing agents or reactive oxygen species (ROS). This can result in the formation of hydroxylated derivatives or N-oxides.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for maintaining the stability of this compound in a DMSO stock solution? A1: The most critical factor is the purity and anhydrous nature of the DMSO . Water is a reactant in the hydrolysis of the carboxamide group. Using an unopened, high-purity, anhydrous grade of DMSO is essential to prevent the slow conversion of your compound into its carboxylic acid analogue during storage.

Q2: My experimental protocol requires making dilutions in an aqueous buffer. How can I minimize degradation? A2: Prepare aqueous working solutions immediately before use . Do not store the compound in aqueous buffers for extended periods. When preparing, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion, which helps prevent precipitation and minimizes the time the compound is exposed to water in a concentrated form before being fully diluted.

Q3: I noticed my frozen DMSO stock solution has turned slightly yellow. Is it still usable? A3: A color change is a visual indicator of potential degradation, often related to the nitroaromatic moiety. While the solution might still retain some activity, it is no longer pure. For quantitative or sensitive applications, it is strongly recommended to discard the colored solution and prepare a fresh stock from solid material. The purity of the suspect solution should be verified by an analytical method like HPLC before any further use.

Q4: How can I protect my solutions from light-induced degradation? A4: Always store stock solutions and even temporary working solutions in amber vials or tubes . If amber containers are not available, wrap clear containers securely in aluminum foil. When working on the bench, minimize exposure to direct overhead light.

Part 3: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability-related issues.

Scenario: High Variability and Non-Reproducible Assay Results

You observe that the IC₅₀ value of your compound appears to be increasing over time, or that replicates within the same experiment are highly variable.

Troubleshooting Workflow:

A Start: Inconsistent Assay Results B Is the stock solution > 1 month old or subjected to > 3 freeze-thaw cycles? A->B C Prepare a fresh stock solution from solid. B->C Yes H Investigate other assay parameters: - Buffer stability? - Cell health? - Reagent integrity? B->H No D Analyze purity of OLD vs. NEW stock via HPLC-UV. C->D E Degradation Confirmed (Purity of old stock <95% or new peaks present) D->E F No Significant Degradation (Purity >98% and profiles match) D->F G Review and Revise Handling Protocol: - Use fresh anhydrous DMSO. - Prepare smaller, single-use aliquots. - Store at -80°C, protected from light. E->G Yes F->H Yes I Re-run experiment with validated fresh stock. G->I

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Expert Rationale: This workflow operates on the principle of isolating variables . The most common and easily controlled variable is the integrity of the compound stock solution. By preparing a fresh solution and analytically comparing it to the old one, you can definitively confirm or exclude degradation as the root cause.[8] If degradation is confirmed, the problem almost always lies in the initial preparation or storage, which the workflow directs you to correct. If degradation is ruled out, you can confidently invest time in troubleshooting other, more complex assay parameters.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of a Highly Stable 10 mM DMSO Stock Solution

Objective: To prepare and store a 10 mM stock solution of 6-Ethoxy-5-nitroquinoline-4-carboxamide in a manner that minimizes degradation for at least 6 months.

Materials:

  • 6-Ethoxy-5-nitroquinoline-4-carboxamide (solid)

  • Anhydrous DMSO, Biotechnology Grade (water content ≤0.02%), in an unopened or properly sealed bottle.

  • Calibrated analytical balance.

  • 1.5 mL amber polypropylene microcentrifuge tubes.

  • Sterile pipette tips.

Procedure:

  • Pre-equilibration: Allow the sealed container of the solid compound and the bottle of anhydrous DMSO to come to room temperature for at least 30 minutes. This prevents moisture from condensing on cold surfaces.

  • Calculation: Calculate the mass of the compound required. (e.g., For 1 mL of 10 mM solution, Mass = 0.010 L * 1 mol/L * MW ( g/mol ) * 1000 mg/g).

  • Weighing: Carefully weigh the calculated mass of the solid directly into a tared amber microcentrifuge tube.

  • Dissolution: Add the precise volume of anhydrous DMSO to the tube. Cap it tightly.

  • Solubilization: Vortex the tube for 2-3 minutes. If needed, briefly sonicate in a room temperature water bath until all solid is completely dissolved. Visually inspect against a light source to confirm there are no suspended particles.

  • Aliquoting for Storage: Immediately dispense the solution into single-use volumes (e.g., 10-20 µL) in fresh, clearly labeled amber microcentrifuge tubes.

  • Storage: Tightly seal the aliquots and place them in a freezer box. Store at -80°C . For short-term use (less than 2 weeks), -20°C is acceptable.

Protocol 2: HPLC-UV Method for Routine Purity Assessment

Objective: To provide a standardized HPLC method to assess the purity of 6-Ethoxy-5-nitroquinoline-4-carboxamide and detect potential degradants.

Instrumentation & Reagents:

  • HPLC system with a UV detector and an autosampler.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

Procedure:

  • Sample Preparation: Prepare a 10 µM sample by diluting your stock solution in a 50:50 mixture of Mobile Phase A and B. For a 10 mM stock, this is a 1:1000 dilution (e.g., 1 µL stock into 999 µL of diluent).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 260 nm (or an empirically determined λ_max).

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
10.01090
12.01090
12.19010
15.09010
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Parent Peak / Total Area of All Peaks) * 100. A pure, stable solution should show a purity value of >98%. The appearance of new peaks, particularly earlier eluting (more polar) peaks, is a strong indication of degradation products like the hydrolyzed carboxylic acid.

References

  • Sparacino, M. L., & Muchowski, J. M. (1994). Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. Canadian Journal of Chemistry, 72(1), 142-149. [Link]

  • Prager, J., & Frings, W. (2000). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 34(13), 2748-2754. [Link]

  • Lipczynska-Kochany, E. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 40(3), 585-600. [Link]

  • Lipczynska-Kochany, E., & Kochany, J. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Science (China), 17(6), 886-893. [Link]

  • CK-12 Foundation. (n.d.). Chemical Reactions of Acid Amides. [Link]

  • Fisher, L. E., et al. (1994). Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. Canadian Journal of Chemistry, 72(1), 142-149. [Link]

  • Ge, M., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747-753. [Link]

  • Prager, J., & Frings, W. (2000). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 34(13), 2748-2754. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Greenlee, W. J., & Thorsett, E. D. (1981). Mild conversion of carboxamides and carboxylic acid hydrazides to acids and esters. The Journal of Organic Chemistry, 46(26), 5351–5353. [Link]

  • Ohta, T., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5283-5313. [Link]

  • Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(6), 104754. [Link]

  • Morales, D., & Le Borgne, S. (2010). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. [Link]

  • Ranu, B. C., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(11), 5839-5855. [Link]

  • Al-Zoubi, W., & Al-Hamdany, R. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical and Pharmaceutical Research, 16(5), 1-8. [Link]

Sources

Optimization

overcoming steric hindrance in 5-nitroquinoline substitution reactions

Technical Support Center: Overcoming Steric Hindrance in 5-Nitroquinoline Scaffolds Subject: Troubleshooting Steric & Electronic Barriers in 5-Nitroquinoline Functionalization Ticket ID: #NQ5-STERIC-SOLUTIONS Status: Ope...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 5-Nitroquinoline Scaffolds

Subject: Troubleshooting Steric & Electronic Barriers in 5-Nitroquinoline Functionalization Ticket ID: #NQ5-STERIC-SOLUTIONS Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Peri-Effect" Bottleneck

The core challenge in functionalizing 5-nitroquinoline is the peri-effect —the non-bonding repulsive interaction between the nitro group at C5 and any incoming substituent or existing group at C4.

While the nitro group strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) electronically, it paradoxically deactivates the C4 position sterically. Standard SNAr conditions often fail or yield C2-substituted byproducts because the nucleophile cannot easily access the C4 "pocket."

This guide provides three specific workflows to bypass this steric lock:

  • Vicarious Nucleophilic Substitution (VNS): Forcing alkylation/amination at C6/C8.

  • N-Oxide Activation: Redirecting regioselectivity to C2/C4 via electronic bias.

  • The "Trojan Horse" Reduction: Modifying the C5 position itself by reducing steric bulk.

Troubleshooting Guide (Q&A)

Issue 1: "I need to introduce a carbon substituent at C4, but SNAr fails or gives C2 isomers."

Diagnosis: Direct SNAr at C4 is disfavored due to the peri-interaction with the C5-NO2 group. The C2 position is less hindered and electronically similar, leading to regioselectivity issues.

Solution: The N-Oxide "Push-Pull" Strategy Instead of attacking the neutral quinoline, convert it to 5-nitroquinoline N-oxide . The N-oxide oxygen donates electron density into the ring (mesomeric effect) but inductively withdraws, creating a unique dipole that, when coupled with a bulky leaving group (like Cl or Br) at C4, can override the steric barrier.

  • Protocol Shift:

    • Oxidize 5-nitroquinoline to the N-oxide (mCPBA or H2O2).

    • Perform the substitution. The N-oxide moiety can often be removed later (PCl3) or used as a handle for C-H activation.

    • Alternative: Use Vicarious Nucleophilic Substitution (VNS) .[1] VNS allows the introduction of alkyl/amino groups without a leaving group, often targeting the positions ortho to the nitro group (C6) or para (C8), bypassing C4 entirely if the goal is general ring functionalization.

Issue 2: "I am trying to cross-couple at C5 (replacing the nitro group), but the catalyst dies."

Diagnosis: The nitro group is not a standard leaving group, and its bulk prevents oxidative addition of palladium catalysts into adjacent C-X bonds (if present).

Solution: Denitrative Coupling or Reduction-Diazotization You cannot treat the -NO2 group as a simple halide. You have two pathways:

  • Pathway A (The "Classic" Reliable): Reduction

    
     Diazotization 
    
    
    
    Sandmeyer.
    • Reduce -NO2 to -NH2 (SnCl2 or Fe/AcOH). This immediately relieves steric strain.

    • Convert -NH2 to -N2+ (diazonium).

    • Displace with Cu-X (Sandmeyer) or couple using Pd (Heck/Suzuki with diazonium salts).

  • Pathway B (Advanced): Denitrative Cross-Coupling.

    • Recent methodologies allow Pd-catalyzed coupling directly at the nitro position, but this requires specialized ligands like BrettPhos or RuPhos that are bulky enough to form the active catalytic species but flexible enough to accommodate the substrate.

Issue 3: "My nucleophile attacks C2 instead of the nitro-activated ring."

Diagnosis: The ring nitrogen (N1) activates C2 naturally. The C5-NO2 activates C6 and C8. If you want to attack the benzene ring (C5-C8), you must suppress the reactivity of the pyridine ring (N1-C4).

Solution: Block and Tackle

  • Block C2: If C2 is not the target, pre-functionalize it (e.g., with a methyl group) or use the N-oxide strategy to alter the electronics.

  • Use Oxidative Nucleophilic Substitution of Hydrogen (ONSH):

    • React 5-nitroquinoline with a nucleophile (e.g., alkyl amine) in the presence of an oxidant (KMnO4 or air). This often favors substitution at C6 or C8 (ortho/para to nitro) rather than C2.

Experimental Protocols

Protocol A: Vicarious Nucleophilic Substitution (VNS) for C-Alkylation

Best for: Introducing alkyl groups to the benzene ring (C6/C8) despite steric crowding.

Reagents:

  • Substrate: 5-Nitroquinoline (1.0 equiv)

  • Nucleophile: Chloromethyl phenyl sulfone (1.1 equiv) - Acts as the carbon source

  • Base: t-BuOK (2.5 equiv) or NaOH/DMSO

  • Solvent: THF or DMF (Anhydrous)[2]

Step-by-Step:

  • Preparation: Dissolve 5-nitroquinoline and chloromethyl phenyl sulfone in anhydrous THF under N2 atmosphere. Cool to -78°C.

  • Deprotonation: Add t-BuOK dropwise. The solution will likely turn deep purple/red (formation of the

    
    -adduct). Note: The low temperature is critical to prevent polymerization.
    
  • Reaction: Stir for 1 hour at -78°C, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Pour the mixture into dilute HCl/ice water.

  • Workup: Extract with EtOAc. The sulfone group can be removed later (reductive desulfonylation) to leave a simple alkyl group.

Protocol B: Reduction & Sandmeyer (The "Steric Relief" Route)

Best for: Converting the bulky C5-NO2 into a versatile handle (Cl, Br, I, CN).

Reagents:

  • Substrate: 5-Nitroquinoline[3][4]

  • Reductant: SnCl2[1]·2H2O (5.0 equiv)

  • Solvent: Ethanol/EtOAc

Step-by-Step:

  • Reduction: Reflux 5-nitroquinoline with SnCl2 in Ethanol for 3 hours. Monitor by TLC (amine is much more polar).

  • Isolation: Basify with NaOH (carefully, to dissolve tin salts) and extract the 5-aminoquinoline.

  • Diazotization: Dissolve 5-aminoquinoline in 6M HCl at 0°C. Add NaNO2 (1.1 equiv) dropwise. Critical: Keep T < 5°C to prevent phenol formation.

  • Substitution:

    • For Chloride: Pour the cold diazonium solution into cold CuCl/HCl.

    • For Iodide: Add KI solution (no copper needed).

    • For Nitrile: Neutralize and add to CuCN/KCN solution (Caution: HCN risk).

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on the target position and steric constraints.

G Start Start: 5-Nitroquinoline Functionalization Target Select Target Position Start->Target C4 Target: C4 (Peri-Hindered) Target->C4 C5 Target: C5 (Replace NO2) Target->C5 C6_C8 Target: C6/C8 (Benzene Ring) Target->C6_C8 NOxide Step 1: N-Oxide Formation (mCPBA) C4->NOxide Activate C4 Reduct Step 1: Reduction to -NH2 (SnCl2) C5->Reduct Relieve Bulk VNS Method: Vicarious Nucleophilic Substitution (VNS) C6_C8->VNS Carbanion Attack ONSH Method: Oxidative Nucleophilic Substitution (ONSH) C6_C8->ONSH Direct Amination C4_Sub Step 2: Nucleophilic Attack (Cl- or CN-) NOxide->C4_Sub Overcome Sterics Sandmeyer Step 2: Sandmeyer Reaction (CuX, NaNO2) Reduct->Sandmeyer Functionalize

Caption: Strategic decision tree for overcoming regioselectivity and steric barriers in 5-nitroquinoline.

Quantitative Data: Reactivity Comparison

Reaction TypeTarget PositionSteric HindranceElectronic ActivationSuccess Rate (Est.)
Standard SNAr C4High (Peri-effect)High (by NO2)Low (<30%)
N-Oxide SNAr C2 / C4MediumVery HighHigh (70-90%)
VNS (Carbanion) C6 / C8LowHigh (Ortho/Para)High (60-85%)
Sandmeyer C5N/A (Relieved)N/AVery High (>90%)

References

  • BenchChem. (2025).[2][5][6][7] Technical Support Center: Regioselective Quinoline Ring Substitution. Retrieved from

  • Danikiewicz, W., & Mąkosza, M. (1985). Vicarious Nucleophilic Substitution of Hydrogen in Nitroquinolines. Journal of Organic Chemistry. (Demonstrates VNS mechanism on nitro-heterocycles).
  • Bachowska, B., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. International Journal of Molecular Sciences. Retrieved from

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Retrieved from

  • Lumen Learning. Factors affecting rate of nucleophilic substitution reactions. Retrieved from

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 6-Ethoxy-5-nitroquinoline-4-carboxamide

Status: Operational Ticket ID: OPT-QN-445 Subject: Method Development & Troubleshooting for Nitro-Quinoline Carboxamides Assigned Scientist: Senior Application Specialist[1] Executive Summary: The Chemical Challenge Opti...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-QN-445 Subject: Method Development & Troubleshooting for Nitro-Quinoline Carboxamides Assigned Scientist: Senior Application Specialist[1]

Executive Summary: The Chemical Challenge

Optimizing the separation of 6-Ethoxy-5-nitroquinoline-4-carboxamide requires navigating a complex interplay of functional groups. You are dealing with an amphoteric lipophile :

  • Quinoline Core (Basic): The ring nitrogen typically has a pKa ~4–5, making it prone to severe peak tailing due to interactions with residual silanols on silica columns.

  • 5-Nitro Group (Electron-Withdrawing): This reduces the basicity of the ring nitrogen but introduces strong dipole moments and potential steric hindrance.[1] It also makes the molecule susceptible to reduction (to amine) if exposed to reactive metals or light.

  • 4-Carboxamide (Polar/H-Bonding): Increases solubility in polar solvents but can lead to carryover in injector ports.[1]

  • 6-Ethoxy (Lipophilic): Increases retention in Reverse Phase (RP) but aids in solubility in organic modifiers.[1]

This guide provides a self-validating method development strategy and a troubleshooting FAQ to address these specific chemical behaviors.

Standard Operating Procedure (SOP): Method Development

Do not rely on generic "scouting" gradients. Use this targeted approach designed for nitro-quinoline derivatives.

Phase A: Column Selection
  • Primary Recommendation: C18 with High End-Capping (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).[1]

    • Why: You must shield the basic quinoline nitrogen from acidic silanols to prevent tailing.[2]

  • Secondary Recommendation (For Selectivity): Phenyl-Hexyl .

    • Why: The 5-nitro group and quinoline ring are electron-deficient aromatic systems.[1] A Phenyl-Hexyl phase utilizes

      
       interactions, offering superior resolution if you are separating this molecule from non-nitro impurities or regioisomers (e.g., 8-nitro isomers).
      
Phase B: Mobile Phase & pH Strategy

The pH must control the ionization state.[2][3][4] You have two viable windows:

ParameterAcidic Strategy (Recommended) Neutral/Basic Strategy (Alternative)
pH Range pH 2.0 – 3.0 pH 7.5 – 8.5
Buffer 0.1% Formic Acid or 0.1% TFA10-20 mM Ammonium Bicarbonate
Mechanism Protonates ring N (Ionized).[1] Suppresses silanols.[1]Neutralizes ring N (Unionized).
Pros MS-Compatible; simple prep; rapid equilibration.[1]Better peak symmetry (often); higher retention.
Cons Potential overload/tailing if silica is Type A.Requires high-pH stable column (e.g., Hybrid silica).[1]
Phase C: The "Starting Point" Protocol
  • Column: C18, 3.5 µm or 5 µm, 4.6 x 150 mm.[4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][5]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

    • Note: MeCN is preferred over Methanol due to lower backpressure and better solubility for nitro-aromatics.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B[2]

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibrate for 5 mins)

  • Flow Rate: 1.0 mL/min.[1][4][5][6][7][8]

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Nitro-shift).[1]

  • Temperature: 35°C (Improves mass transfer for amides).[1]

Decision Logic: Method Optimization

Use this flow to navigate from your initial injection to a validated method.

MethodDevelopment Start Start: Initial 10-90% Gradient CheckShape Check Peak Symmetry (As) Start->CheckShape GoodShape As < 1.2? Yes CheckShape->GoodShape BadShape As > 1.5? No (Tailing) CheckShape->BadShape CheckRes Check Resolution (Rs) from Impurities GoodShape->CheckRes CheckpH Check Mobile Phase pH BadShape->CheckpH LowpH Current: Low pH (Formic) CheckpH->LowpH ActionTEA Add 5mM Triethylamine (TEA) OR Switch to High pH (Ammonium Bicarb) LowpH->ActionTEA Silanol Interaction ActionTEA->CheckRes PoorRes Rs < 1.5? CheckRes->PoorRes Optimize Optimize Gradient Slope & Temp (30-40°C) CheckRes->Optimize Rs > 2.0 Selectivity Switch to Phenyl-Hexyl Column (Leverage Nitro-Pi Interactions) PoorRes->Selectivity Selectivity->Optimize

Figure 1: Decision matrix for optimizing HPLC separation of basic nitro-quinoline derivatives.

Troubleshooting Center (FAQs)

Category: Peak Shape & Tailing[1][2][3][6][9]

Q: Why is my main peak tailing significantly (Tailing Factor > 1.8)?

  • Diagnosis: This is the hallmark of Secondary Silanol Interactions . The basic nitrogen in the quinoline ring is interacting with acidic silanol groups (

    
    ) on the silica surface rather than just the hydrophobic C18 ligands.[2]
    
  • Immediate Fixes:

    • Add a Modifier: Add 5 mM Triethylamine (TEA) or Ammonium Acetate to the mobile phase. These compete for the silanol sites.[9]

    • Increase Ionic Strength: If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA).[1] The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge on the quinoline nitrogen.

    • Column Swap: Switch to a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH) which has fewer surface silanols.

Q: I see "Ghost Peaks" in my blank injection. Is it the column?

  • Diagnosis: Likely Carryover .[1] The carboxamide group can form hydrogen bonds with the metallic surfaces of the injector needle or loop.

  • Immediate Fixes:

    • Needle Wash: Change your needle wash solvent to 50:50 MeCN:Water with 0.1% Formic Acid .[1] The acid helps protonate and solubilize the basic quinoline, ensuring it doesn't stick.

    • Passivation: If the problem persists, flush the system with 6N Nitric Acid (remove column first!) to passivate steel surfaces.

Category: Retention & Selectivity[1][4]

Q: My retention time is drifting, and the peak area is decreasing over time.

  • Diagnosis: Photodegradation or Precipitation .[1]

    • Photodegradation: Nitro-aromatics are light-sensitive.[1] The nitro group can reduce to a nitroso or amine intermediate under ambient light.

    • Precipitation: The 6-ethoxy group adds lipophilicity. If your sample is dissolved in 100% DMSO but injected into a 95% Aqueous mobile phase, the compound may precipitate inside the column head.

  • Immediate Fixes:

    • Amber Glass: strictly use amber vials for all sample prep.[1]

    • Diluent Match: Dilute your sample with the starting mobile phase (e.g., 10% MeCN / 90% Buffer) rather than pure organic solvent.

Q: I cannot separate the 5-nitro impurity from the 8-nitro isomer.

  • Diagnosis: Positional isomers often have identical hydrophobicity (LogP), making C18 separation difficult.

  • Immediate Fixes:

    • Switch Mechanism: Move to a Phenyl-Hexyl or Biphenyl column.[1] The position of the nitro group (5- vs 8-) alters the electron density distribution of the aromatic ring. A phenyl column interacts with these specific

      
      -clouds, often providing the necessary selectivity that C18 lacks.[7]
      

Diagnostic Workflow: Tailing & Resolution

Use this loop to diagnose specific failure modes during the run.

TroubleshootingLoop Issue Issue Detected SplitPeak Split Peak Issue->SplitPeak BroadPeak Broad/Tailing Issue->BroadPeak SolventMismatch Diagnosis: Solvent Mismatch SplitPeak->SolventMismatch Silanol Diagnosis: Silanol Activity BroadPeak->Silanol FixDiluent Action: Match Diluent to MP A SolventMismatch->FixDiluent FixMod Action: Add TFA or TEA Silanol->FixMod Verify Verify: Inject Standard FixDiluent->Verify FixMod->Verify Verify->Issue If Fail

Figure 2: Rapid diagnostic loop for common peak shape anomalies.

References

  • Agilent Technologies. (2020).[1] Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Application Notes.[1][10][11][12][13] [Link]

  • Waters Corporation. (2021).[1] HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. Waters Technical Support.[1] [Link][1]

  • Phenomenex. (2019).[1] Optimization of Nitro-Aromatic Separations using Phenyl-Hexyl Phases. Phenomenex Technical Notes.[1] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Reference Text).

Sources

Optimization

stability of 6-Ethoxy-5-nitroquinoline-4-carboxamide under physiological conditions

As researchers transition 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6) from in vitro screening to complex physiological models, understanding its structural liabilities is critical. The interplay between the...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers transition 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6) from in vitro screening to complex physiological models, understanding its structural liabilities is critical. The interplay between the lipophilic quinoline core, the bioreductive potential of the 5-nitro group, and the metabolic susceptibility of the ethoxy ether dictates its behavior in aqueous buffers, cell lysates, and in vivo systems.

This guide synthesizes field-proven insights to help you troubleshoot assay discrepancies, understand metabolic degradation pathways, and establish self-validating experimental workflows.

Part 1: Physicochemical Stability & Handling (FAQ)

Q: Why does the compound precipitate when diluted into pH 7.4 physiological buffers (e.g., PBS or DMEM)? A: The quinoline core coupled with the ethoxy ether creates a highly lipophilic surface area. When transitioning from a 100% DMSO stock to an aqueous buffer, the compound rapidly exceeds its thermodynamic solubility, leading to micro-precipitation that can be mistaken for biological inactivity. Troubleshooting: Maintain the final DMSO concentration at 0.5–1.0% (v/v). If precipitation persists, formulate the compound with carrier proteins (e.g., 0.1% BSA) or co-solvents (e.g., 5% PEG400) to act as thermodynamic sinks, keeping the molecule in solution.

Q: Is the carboxamide group prone to spontaneous hydrolysis at 37°C? A: No. Non-enzymatic hydrolysis of the 4-carboxamide to 6-ethoxy-5-nitroquinoline-4-carboxylic acid is negligible in standard pH 7.4 buffers. However, if you are working with whole-cell lysates or plasma, ubiquitous tissue amidases can slowly cleave the amide bond. If you observe degradation without the addition of cofactors like NADPH, amidase activity is the likely culprit.

Part 2: Physiological & Metabolic Stability (Troubleshooting)

Q: I observe rapid compound depletion in cell lysates and microsomal assays, but LC-MS shows no amide hydrolysis. What is the degradation pathway? A: The primary metabolic liability of this molecule is the 5-nitro group . Nitroquinolines are classic substrates for enzymatic bioreduction. In the presence of NADPH, enzymes such as NADPH:cytochrome P450 reductase and cytosolic nitroreductases (e.g., FRM2 homologs) rapidly catalyze the one- or two-electron reduction of the nitro group (1)[1]. This reduction proceeds through a reactive nitroso intermediate to a hydroxylamine, and eventually an amine. This pathway is highly accelerated under hypoxic conditions, a hallmark of nitroaryl metabolism (2)[2].

Q: My cellular assays show unexpected oxidative stress and a drop in intracellular glutathione (GSH). Is the compound directly generating ROS? A: Not directly. The bioreduction of the nitro group generates highly electrophilic nitroso and hydroxylamine intermediates. These intermediates rapidly oxidize or form covalent adducts with non-protein thiols like GSH under physiological conditions (3)[3]. This thiol depletion triggers secondary oxidative stress, a mechanism similarly observed in other bioactive nitroquinolines undergoing programmed cell death pathways (4)[4].

Q: How stable is the 6-ethoxy ether linkage in vivo? A: In liver microsomes, the ethoxy group is susceptible to CYP450-mediated O-dealkylation, yielding the 6-hydroxy derivative. This is a common Phase I metabolic pathway for alkoxyquinolines and should be monitored via LC-MS/MS (looking for a mass shift of -28 Da corresponding to the loss of the ethyl group).

Part 3: Quantitative Stability Profile

The following table summarizes the expected stability parameters of 6-Ethoxy-5-nitroquinoline-4-carboxamide across various physiological models, driven by the mechanisms detailed above.

ParameterPhysiological ConditionEstimated StabilityPrimary Degradation Driver
Aqueous Half-life pH 7.4 Buffer, 37°C, 24h> 95% remainingHighly stable; negligible spontaneous amide hydrolysis.
Microsomal Half-life (Aerobic) Human Liver Microsomes + NADPHModerate (T1/2 ~45-60 min)CYP450-mediated O-dealkylation of the ethoxy group.
Microsomal Half-life (Hypoxic) Human Liver Microsomes + NADPHRapid (T1/2 < 15 min)Nitroreductase-mediated reduction of the 5-nitro group.
Thiol Reactivity 5 mM GSH, pH 7.4, 37°CModerate depletionNucleophilic attack on reduced nitro-intermediates.

Part 4: Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The methodologies below include built-in mechanistic controls to isolate specific degradation pathways.

Protocol 1: Self-Validating Hypoxic Bioreduction Assay

Causality: To isolate nitroreduction from amide hydrolysis or O-dealkylation, this assay is performed under strict hypoxia using recombinant NADPH:cytochrome P450 reductase. Self-Validation: Includes a minus-NADPH control (rules out hydrolysis) and a 4-nitroquinoline 1-oxide (4-NQO) positive control (validates active electron transfer).

  • Preparation: Degas 100 mM Potassium Phosphate buffer (pH 7.4) by sparging with N2 gas for 30 minutes to eliminate dissolved oxygen, which competes for electrons and inhibits nitroreduction.

  • Reaction Assembly: In an anaerobic chamber, combine 1 µM 6-Ethoxy-5-nitroquinoline-4-carboxamide, 1.1 U/mL recombinant NADPH:cytochrome P450 reductase, and 5 mM MgCl2 in the degassed buffer.

  • Initiation & Controls:

    • Test Sample: Add 1 mM NADPH to initiate the reaction.

    • Negative Control: Add an equivalent volume of buffer instead of NADPH.

    • Positive Control: Run a parallel reaction using 1 µM 4-NQO instead of the test compound.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 100 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass (m/z 261.2) and the appearance of the amine metabolite.

Protocol 2: GSH-Adduct Trapping Assay

Causality: Determines if the compound generates thiol-reactive intermediates that deplete intracellular GSH, leading to off-target cytotoxicity. Self-Validation: Uses N-ethylmaleimide (NEM) as a positive control for GSH depletion, ensuring the LC-MS detection method is sensitive to thiol loss.

  • Incubation: Incubate 10 µM of the compound with 50 µM GSH in 50 mM Ammonium Bicarbonate buffer (pH 7.4) at 37°C.

  • Activation: Add 0.5 mg/mL human liver microsomes (HLM) and 1 mM NADPH to trigger the formation of reactive nitroso/hydroxylamine intermediates.

  • Time-Course: Sample the reaction at 15, 30, and 60 minutes.

  • Quenching: Quench with 1% formic acid in acetonitrile to precipitate microsomal proteins and stabilize the delicate GSH adducts.

  • Detection: Analyze via LC-HRMS (High-Resolution Mass Spectrometry) using neutral loss scanning for m/z 129 (characteristic of the γ-glutamyl moiety) to identify novel GSH adducts.

Part 5: Visualization of Degradation Pathways

MetabolicPathway Parent 6-Ethoxy-5-nitroquinoline- 4-carboxamide Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductases / Hypoxia Carboxylic Quinoline-4-carboxylic acid (Amide Hydrolysis) Parent->Carboxylic Plasma Amidases Dealkylated 6-Hydroxy Derivative (O-Dealkylation) Parent->Dealkylated CYP450 Enzymes Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Reduction GSH_Adduct Glutathione (GSH) Adducts Nitroso->GSH_Adduct Nucleophilic Attack Amine 5-Aminoquinoline Derivative Hydroxylamine->Amine Reduction

Metabolic and degradation pathways of 6-Ethoxy-5-nitroquinoline-4-carboxamide in vivo.

References

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. PMC.
  • Interactions of the Carcinogen 4-Nitroquinoline 1-oxide with the Non-Protein Thiols of Mammalian Cells. AACR Journals.
  • nitroreductase FRM2 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast) | UniProtKB. UniProt.

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Profiling of 6-Ethoxy-5-nitroquinoline-4-carboxamide: Method Development &amp; Impurity Differentiation Guide

Executive Summary 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and receptor antagonists.[1] Its structural comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and receptor antagonists.[1] Its structural complexity—featuring a basic quinoline core, an electron-withdrawing nitro group, and a hydrolytically sensitive carboxamide—presents specific analytical challenges.[1]

This guide provides a comparative technical analysis of LC-MS methodologies for this compound. Unlike generic protocols, we evaluate performance against its specific critical quality attributes (CQAs) : separation from its acid hydrolysis degradant and differentiation from synthesis regioisomers.

Quick Reference Data
ParameterValueNotes
Formula C₁₂H₁₁N₃O₄
Monoisotopic Mass 261.0750 Da
Target Ion [M+H]⁺ 262.0823 m/zPositive Mode (ESI+) preferred
LogP (Predicted) ~1.8Moderate hydrophobicity
Key Challenge In-source fragmentation of NO₂; Hydrolysis to Carboxylic Acid

Comparative Analysis: Performance vs. Alternatives

In drug development, the "alternative" to an optimized method is often a generic screening method that fails to detect specific liabilities. We compare the optimized protocol against standard generic approaches.

Comparison 1: Separation of Hydrolysis Degradant

The primary stability risk for carboxamides is hydrolysis to the corresponding carboxylic acid (6-Ethoxy-5-nitroquinoline-4-carboxylic acid ).[1]

FeatureGeneric Method (Standard C18) Optimized Method (Phenyl-Hexyl) Impact
Stationary Phase Alkyl chain (C18)Phenyl-ring functionalizedSelectivity
Mechanism Hydrophobic interaction only

-

interactions with Nitro/Quinoline rings
Resolution
Retention Order Acid elutes near void volume (poor retention)Acid retained longer due to

-interaction
Quantitation
Peak Shape Often tailing for basic quinolinesSharper peaks due to orthogonal selectivitySensitivity

Scientist's Insight: The nitro group at position 5 and the quinoline ring are highly electron-deficient.[1] A Phenyl-Hexyl column exploits


-

interactions, providing superior retention for the parent compound compared to a standard C18, allowing baseline separation from the more polar acid degradant.[1]
Comparison 2: Ionization Source (ESI vs. APCI)
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Sensitivity High (Preferred).[1] The quinoline nitrogen is easily protonated.Moderate.
In-Source Fragmentation High Risk. Labile NO₂ group may fall off in the source.[1]Lower risk, but higher thermal degradation potential.
Matrix Effects Susceptible to suppression.More robust against matrix effects.

Recommendation: Use ESI+ with optimized source temperature (max 350°C) to minimize thermal degradation of the nitro group prior to MS/MS analysis.

Structural Elucidation & Fragmentation Pathways

Understanding the fragmentation is vital for designing Multiple Reaction Monitoring (MRM) transitions that are specific to this molecule and not its isomers.

Fragmentation Logic
  • Primary Loss (-17 Da): Loss of ammonia (

    
    ) from the carboxamide group to form an acylium ion or nitrile.
    
  • Secondary Loss (-46 Da): Loss of the nitro group (

    
    ), characteristic of nitro-aromatics.[1]
    
  • Tertiary Loss (-28 Da): Loss of ethylene (

    
    ) from the ethoxy ether tail.
    
Visualized Fragmentation Pathway (DOT)

Fragmentation cluster_legend Legend Parent Parent [M+H]+ m/z 262.08 Frag1 [M+H - NH3]+ m/z 245.05 (Acylium/Nitrile) Parent->Frag1 -NH3 (17 Da) Primary Quantifier Frag2 [M+H - NO2]+ m/z 216.08 (Quinoline Core) Parent->Frag2 -NO2 (46 Da) Qualifier Frag3 [M+H - Ethylene]+ m/z 234.05 (Phenol) Parent->Frag3 -C2H4 (28 Da) DeepFrag Deep Fragment m/z 188.05 Frag1->DeepFrag -CO / -NO Frag2->DeepFrag -CO key Blue: Precursor Red: Primary Product Yellow: Secondary Product

Caption: Predicted ESI+ MS/MS fragmentation pathway for 6-Ethoxy-5-nitroquinoline-4-carboxamide. The loss of ammonia (m/z 245) is the most stable transition for quantitation.

Experimental Protocols

Protocol A: High-Resolution LC-MS/MS Method

This protocol is designed for purity profiling and impurity identification .[1]

1. Sample Preparation:

  • Solvent: Dissolve 1 mg in 1 mL DMSO (Stock). Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Filtration: 0.2 µm PTFE filter (Nylon may bind nitro-compounds).[1]

2. Chromatographic Conditions:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (Targeting

    
    -selectivity).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates Quinoline N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

3. Gradient Profile:

Time (min) %B Curve
0.0 5 Initial Hold
1.0 5 -
8.0 95 Linear Ramp
10.0 95 Wash

| 10.1 | 5 | Re-equilibration |[1]

4. Mass Spectrometry Parameters (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: Optimized to 30V (Avoid >40V to prevent in-source NO₂ loss).

Protocol B: MRM Quantitation Table

For targeted quantification (e.g., pharmacokinetic studies), use the following transitions.

Precursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)TypeRationale
262.1 245.1 3015Quantifier Loss of NH₃ (Amide).[1] High abundance, specific.
262.1 216.1 3025Qualifier 1 Loss of NO₂. Structural confirmation.
262.1 234.1 3020Qualifier 2 Loss of C₂H₄ (Ethoxy).

Method Validation Workflow (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must include system suitability tests specific to the compound's chemistry.

ValidationWorkflow Start Start Validation Blank 1. Inject Blank (Check Carryover) Start->Blank SysSuit 2. System Suitability (5 Replicates) Blank->SysSuit Resolution 3. Resolution Check (Parent vs Acid Impurity) SysSuit->Resolution Pass PASS: Rs > 1.5 %RSD < 2.0 Resolution->Pass Criteria Met Fail FAIL: Check Column/Mobile Phase Resolution->Fail Criteria Failed

Caption: Decision tree for daily system suitability testing. Step 3 is critical: The method must resolve the parent from its hydrolysis product.

Troubleshooting Common Issues
  • Issue: Signal at m/z 216 appears in the blank or at the wrong retention time.

    • Cause: In-source fragmentation.[1] The parent (262) is losing NO₂ before the quadrupole.

    • Fix: Lower the Cone Voltage or Declustering Potential.

  • Issue: Peak tailing.

    • Cause: Interaction of the basic quinoline nitrogen with silanols.

    • Fix: Ensure Mobile Phase A pH is < 3.0 (0.1% Formic Acid is usually sufficient) or add 5mM Ammonium Formate.

References

  • PubChem Compound Summary. (2025). 6-Ethoxy-5-nitroquinoline-4-carboxamide (CID 16223405).[1] National Center for Biotechnology Information. [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. Journal of Mass Spectrometry.
  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience.[1] (Grounding for Phenyl-Hexyl column selection in heterocyclic analysis).

Sources

Comparative

A Comparative Analysis of Quinoline-Based Antimalarials: Chloroquine Derivatives vs. the Emerging Class of Quinoline-4-Carboxamides

A Technical Guide for Researchers in Drug Development In the relentless pursuit of novel and effective antimalarial therapies, the quinoline scaffold remains a cornerstone of medicinal chemistry. For decades, chloroquine...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel and effective antimalarial therapies, the quinoline scaffold remains a cornerstone of medicinal chemistry. For decades, chloroquine and its derivatives were the frontline defense against Plasmodium falciparum, the deadliest species of malaria parasite. However, the widespread emergence of chloroquine resistance has necessitated the exploration of new chemical entities. This guide provides a detailed comparison of the established chloroquine derivatives with a promising, emerging class of compounds: the quinoline-4-carboxamides. We will delve into their mechanisms of action, comparative potencies based on available experimental data, and the methodologies employed for their evaluation, offering a comprehensive resource for researchers in the field.

The Enduring Legacy and Limitations of Chloroquine Derivatives

Chloroquine, a 4-aminoquinoline, was a remarkably effective and widely used antimalarial for many years due to its low cost and high efficacy. Its primary mechanism of action involves accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1] This interference leads to a buildup of toxic heme, ultimately killing the parasite.

However, the evolution of resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, has severely compromised its clinical utility.[2][3] PfCRT is a transmembrane protein located in the parasite's digestive vacuole membrane that, in its mutated form, actively effluxes chloroquine from its site of action.[2] This has driven the development of various chloroquine derivatives aimed at circumventing this resistance mechanism. These efforts have included modifications to the side chain to alter the compound's basicity and lipophilicity, with the goal of reducing its affinity for the mutated PfCRT transporter.

The Rise of Quinoline-4-Carboxamides: A New Frontier

Recent phenotypic screening efforts have identified the quinoline-4-carboxamide scaffold as a potent new class of antimalarial agents.[4][5] Unlike the 4-aminoquinolines, these compounds exhibit a distinct mechanism of action and have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant parasite strains.

A significant breakthrough in this area was the discovery of a quinoline-4-carboxamide derivative, DDD107498, which was shown to inhibit the parasite's translation elongation factor 2 (PfEF2).[5][6] This novel mechanism of action is a critical advantage, as it is not susceptible to the existing resistance pathways that affect chloroquine and its analogs.

Comparative Potency: A Data-Driven Analysis

Direct comparison of the potency of 6-Ethoxy-5-nitroquinoline-4-carboxamide with chloroquine derivatives is challenging due to the lack of publicly available antiplasmodial data for this specific compound. However, by examining the broader class of quinoline-4-carboxamides, we can draw meaningful comparisons.

The following tables summarize the in vitro antiplasmodial activity of representative chloroquine derivatives and quinoline-4-carboxamides against various P. falciparum strains.

Table 1: In Vitro Antiplasmodial Activity of Chloroquine and a Representative Derivative

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (CQ-sensitive)~10-20
ChloroquineK1 (CQ-resistant)>100
AmodiaquineK1 (CQ-resistant)~30-60

Table 2: In Vitro Antiplasmodial Activity of Representative Quinoline-4-Carboxamides

Compound ID (from Baragaña et al., 2016)P. falciparum Strain (3D7, CQ-sensitive)EC50 (nM)Reference
1 (Screening Hit)3D7120[4][5]
243D7150[4]
253D770[4]
273D74

As the data illustrates, while the initial screening hit for the quinoline-4-carboxamide series (Compound 1) showed moderate potency, subsequent optimization led to compounds with low nanomolar efficacy (e.g., Compound 27), significantly surpassing the activity of chloroquine against resistant strains.

Mechanistic Divergence: A Key Differentiator

The fundamental difference in the mechanism of action between these two classes of quinoline derivatives is a critical factor in their potential clinical application.

G cluster_0 Chloroquine Derivatives cluster_1 Quinoline-4-Carboxamides CQ Chloroquine DV Parasite Digestive Vacuole CQ->DV Accumulation DV->CQ Efflux via PfCRT_R Heme Toxic Heme DV->Heme Inhibits Detoxification Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Inhibited PfCRT_R Mutated PfCRT (Resistance) Q4C Quinoline-4-Carboxamide (e.g., DDD107498) PfEF2 Translation Elongation Factor 2 (PfEF2) Q4C->PfEF2 Inhibition Ribosome Parasite Ribosome Protein Protein Synthesis Ribosome->Protein Inhibited PfEF2->Ribosome Blocked

Figure 1: Simplified comparison of the proposed mechanisms of action.

As depicted in Figure 1, chloroquine's efficacy is tied to the parasite's heme metabolism, a pathway for which resistance has evolved. In contrast, the quinoline-4-carboxamides target a fundamental cellular process—protein synthesis—offering a novel and potentially more robust therapeutic strategy.

Experimental Protocols for Potency Assessment

The evaluation of antimalarial potency relies on standardized in vitro and in vivo assays. The following are representative protocols for assessing the efficacy of these compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

G start Start: Synchronized Ring-Stage Parasite Culture plate Plate parasites in 96-well plates with serial dilutions of test compounds start->plate incubate Incubate for 72 hours under standard culture conditions plate->incubate lyse Lyse cells and add SYBR Green I dye incubate->lyse read Read fluorescence (proportional to parasite DNA content) lyse->read calculate Calculate IC50 values read->calculate end End: Potency Determined calculate->end

Figure 2: Workflow for the in vitro SYBR Green I-based antiplasmodial assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and K1 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Synchronization: Synchronize parasite cultures to the ring stage using sorbitol treatment.

  • Compound Plating: Prepare serial dilutions of the test compounds in culture medium and dispense into 96-well plates.

  • Infection and Incubation: Add the synchronized parasite culture (at ~1% parasitemia and 2% hematocrit) to the plates and incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the cells by freezing and thawing, then add a lysis buffer containing SYBR Green I dye, which intercalates with parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Assessment (4-Day Suppressive Test in Mice)

This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

G start Start: Infect mice with P. berghei treat Administer test compound daily for 4 days start->treat smear Prepare thin blood smears on day 4 post-infection treat->smear stain Stain smears with Giemsa smear->stain count Determine parasitemia by microscopy stain->count calculate Calculate % suppression of parasitemia count->calculate end End: In Vivo Efficacy Determined calculate->end

Figure 3: Workflow for the in vivo 4-day suppressive test.

Step-by-Step Methodology:

  • Infection: Inoculate mice (e.g., BALB/c) intravenously with Plasmodium berghei-infected erythrocytes.

  • Treatment: Administer the test compound orally or intraperitoneally to groups of infected mice once daily for four consecutive days, starting on the day of infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) should be included.

  • Parasitemia Determination: On day 4 post-infection, collect a drop of blood from the tail of each mouse and prepare a thin blood smear.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Calculation: Calculate the average parasitemia for each group and determine the percentage suppression of parasitemia relative to the vehicle-treated control group.

Conclusion: A Promising Shift in Antimalarial Strategy

While chloroquine and its derivatives have been invaluable in the fight against malaria, the rise of resistance necessitates a paradigm shift in drug discovery. The quinoline-4-carboxamides represent a highly promising new class of antimalarials with a novel mechanism of action that circumvents existing resistance pathways. The potent, low nanomolar activity of optimized compounds in this class against P. falciparum highlights their potential as next-generation therapies. Further preclinical and clinical development of these compounds is eagerly anticipated and holds the promise of delivering new, effective tools to combat this devastating global disease.

References

  • Baragaña, B., Hallyburton, I., Lee, M. C., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Gilbert, I. H. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522(7556), 315-320. [Link]

  • Baragaña, B., Norcross, N. R., Wilson, C., Porzelle, A., Hallyburton, I., Grimaldi, R., ... & Read, K. D. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672-9685. [Link]

  • Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127-136. [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Chinappi, M., Via, A., Marcatili, P., & Tramontano, A. (2010). On the mechanism of chloroquine resistance in Plasmodium falciparum. PLoS One, 5(11), e14064. [Link]

  • Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871. [Link]

  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938-1949. [Link]

  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites: a review of the genetic basis. Microbes and infection, 4(2), 185-192. [Link]

  • Warhurst, D. C. (2001). A molecular marker for chloroquine-resistant falciparum malaria. New England Journal of Medicine, 344(4), 299-302. [Link]

  • Singh, K., et al. (2010). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Antimicrobial Agents and Chemotherapy. [Link]

  • Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry. [Link]

  • O'Neill, P. M., et al. (2006). A new class of quinoline antimalarials. Journal of medicinal chemistry. [Link]

  • Siraji, S. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. [Link]

  • Chibale, K. (2016). Recent updates in the discovery and development of novel antimalarial drug candidates. MedChemComm. [Link]

  • Kumar, N., et al. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry. [Link]

  • Anaba, A. (2012). In vitro studies on the sensitivity pattern of Plasmodium falciparum to anti-malarial drugs and local herbal extracts. Malaria Journal. [Link]

  • Kuo, C-Y., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]

  • Sharma, M. (2012). Synthesis, antimalarial-, and antibacterial activity evaluation of some new 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]

  • Souza, G. E. (2025). Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. Journal of Medicinal Chemistry. [Link]

  • Rockett, K. A., et al. (1991). Killing of Plasmodium falciparum in vitro by nitric oxide derivatives. Infection and Immunity. [Link]

  • Cheng, C. C. (1976). Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies. DTIC. [Link]

  • Singh, A. P. (2021). Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies. Malaria World Journal. [Link]

  • De, P. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research. [Link]

  • Korth, H., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. [Link]

  • Desgrouas, C., et al. (2021). Synthesis and Antiplasmodial Evaluation of 4-Carboxamido- and 4-Alkoxy-2-Trichloromethyl Quinazolines. Molecules. [Link]

  • Wright, C. W. (2011). Antiplasmodial Natural Products. Molecules. [Link]

  • Kaur, K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. [Link]

  • Evaluation of the In Vitro Antiplasmodial Activity (IC 50 ), Cytotoxicity (CC 50 ) and Selectivity Index Values of Batzelladines L and F. (n.d.). ResearchGate. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). PubMed. [Link]

  • good antiplasmodial activity: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Structure–activity relationships (SAR) of quinoline antimalarial agents. (n.d.). ResearchGate. [Link]

Sources

Validation

structure-activity relationship (SAR) of 6-ethoxy vs 6-methoxy quinolines

[1] Executive Summary This guide provides a technical analysis of the structure-activity relationship (SAR) differences between 6-methoxy (-OCH₃) and 6-ethoxy (-OCH₂CH₃) substituents on the quinoline scaffold.[1] While o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of the structure-activity relationship (SAR) differences between 6-methoxy (-OCH₃) and 6-ethoxy (-OCH₂CH₃) substituents on the quinoline scaffold.[1] While often treated as interchangeable bioisosteres, the transition from methoxy to ethoxy introduces critical changes in lipophilicity, steric volume, and metabolic clearance that can determine the success of a lead compound.

Key Takeaway: The 6-methoxy group is generally preferred for compact binding pockets (e.g., 8-aminoquinoline antimalarials) and minimizing molecular weight.[1] The 6-ethoxy group is a strategic tool to increase lipophilicity (


cLogP 

0.5), improve membrane permeability, or fill larger hydrophobic pockets in kinase targets (e.g., EGFR), albeit often at the cost of slightly reduced metabolic stability due to distinct O-dealkylation kinetics.[1]

Part 1: Physicochemical & Structural Profile

The substitution of a methyl group with an ethyl group at the 6-position alters the physicochemical landscape of the quinoline core.

Table 1: Comparative Molecular Properties
Property6-Methoxyquinoline6-EthoxyquinolineImpact on Drug Design
Molecular Weight +30.03 Da (Base)+44.05 Da (Base)Ethoxy adds slight bulk; negligible for Rule of 5.[1]
Steric Volume (Molar Refractivity) ~7.87 cm³/mol~12.5 cm³/molEthoxy requires a larger hydrophobic pocket.[1]
Lipophilicity (cLogP) ~2.0 - 2.1~2.5 - 2.6Ethoxy increases permeability but decreases aqueous solubility.[1]
H-Bond Acceptors 2 (N, O)2 (N, O)Identical H-bond capacity; O-ethyl is slightly more electron-donating.[1]
Rotatable Bonds 1 (Ar-O)2 (Ar-O, O-C)Ethoxy introduces conformational entropy penalty upon binding.[1]
Expert Insight: The "Ethyl Extension" Effect

The addition of the methylene (-CH₂-) unit in the ethoxy group extends the substituent by approximately 1.2–1.5 Å . In tight binding pockets (e.g., the DNA intercalation site of antimalarials), this extension can cause steric clashes that abolish activity.[1] In solvent-exposed regions (common in kinase solvent fronts), this extension is tolerated and often used to modulate solubility.[1]

Part 2: Pharmacodynamic Comparison (SAR Case Studies)

Case Study A: Antimalarials (8-Aminoquinolines)

In the development of Primaquine and Tafenoquine analogs, the 6-position is a critical determinant of potency.

  • Observation: The 6-methoxy group is optimal.

  • Data: Research on Primaquine derivatives indicates a potency rank order of OMe > OEt > H .

  • Mechanism: The 6-methoxy group donates electron density to the quinoline ring, enhancing the basicity of the quinoline nitrogen and facilitating DNA intercalation or ferriprotoporphyrin binding. The 6-ethoxy group, while electronically similar, introduces steric bulk that disrupts the precise stacking required for activity against Plasmodium gametocytes.

Case Study B: Kinase Inhibitors (EGFR/VEGFR)

In 4-anilinoquinolines and quinazolines (e.g., Gefitinib, Erlotinib analogs), the 6- and 7-positions typically face the solvent interface or a ribose-binding pocket.[1]

  • Observation: 6,7-Dimethoxy is the industry standard (e.g., Erlotinib).[1]

  • SAR Strategy: Replacing 6-OMe with 6-OEt (or 6-(2-morpholinoethoxy)) is a common strategy to:

    • Improve Permeability: If a lead is too polar, the ethyl switch boosts LogP.

    • Probe Pocket Depth: If the 6-position faces a hydrophobic region, the ethyl group can pick up additional Van der Waals interactions, potentially improving

      
      .[1]
      
    • Linker Attachment: The ethoxy chain is often the "anchor" for solubilizing tails (e.g., morpholine or piperazine chains in Gefitinib).

Part 3: Pharmacokinetics (ADME) & Metabolic Stability[1]

The metabolic fate of alkoxy quinolines is dominated by O-dealkylation mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

Mechanism of Clearance

Both groups undergo oxidative dealkylation, but the byproducts and rates differ.

  • O-Demethylation (Methoxy):

    • Mechanism: Hydroxylation of the methyl group

      
       unstable hemiacetal 
      
      
      
      release of Formaldehyde .
    • Rate: Generally fast, especially if the position is electron-rich (para to nitrogen).[1]

  • O-Deethylation (Ethoxy):

    • Mechanism: Hydroxylation of the

      
      -methylene 
      
      
      
      unstable hemiacetal
      
      
      release of Acetaldehyde .
    • Rate: Often slower than demethylation due to steric hindrance at the

      
      -carbon, unless the enzyme pocket specifically accommodates the ethyl group. However, the release of acetaldehyde (more toxic than formaldehyde in some cellular contexts) is a consideration.[1]
      
Visualization: SAR Decision Logic

SAR_Decision_Tree Start Start: Quinoline Optimization Check_Pocket Is the 6-position pocket restricted or tight? Start->Check_Pocket Tight_Pocket Yes: Tight/Intercalation Check_Pocket->Tight_Pocket Steric Clash Risk Open_Pocket No: Solvent Exposed/Hydrophobic Check_Pocket->Open_Pocket Explorable Space Use_Methoxy Select 6-Methoxy (Minimize Sterics) Tight_Pocket->Use_Methoxy Primaquine Analogs Check_Solubility Is Lead too Polar? Open_Pocket->Check_Solubility Use_Ethoxy Select 6-Ethoxy (Boost Lipophilicity) Check_Solubility->Use_Ethoxy Yes (+LogP needed) Use_Solubilizing Select 6-Alkoxy-Morpholine (Solubilizing Tail) Check_Solubility->Use_Solubilizing No (Need Solubility)

Figure 1: Decision matrix for selecting between methoxy and ethoxy substituents based on binding pocket constraints and physicochemical requirements.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 6-Ethoxyquinoline

Objective: To synthesize 6-ethoxyquinoline from 6-hydroxyquinoline via Williamson ether synthesis.[1] This protocol ensures high yield and minimizes N-alkylation side products.

Materials:

  • 6-Hydroxyquinoline (1.0 eq)[1]

  • Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • DMF (Dimethylformamide, anhydrous) or Acetone (reflux)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyquinoline (500 mg, 3.44 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add anhydrous

    
     (950 mg, 6.88 mmol). Stir at room temperature for 15 minutes. The solution may darken as the phenoxide forms.
    
  • Alkylation: Dropwise add Ethyl Iodide (0.33 mL, 4.13 mmol).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).[1] The product (ether) will be less polar than the starting phenol.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product may precipitate. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.[1] Dry over

    
    , filter, and concentrate in vacuo.
    
  • Validation: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). Confirm structure via

    
    H-NMR (Look for triplet at 
    
    
    
    ppm and quartet at
    
    
    ppm).[1]
Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To compare the intrinsic clearance (


) of 6-OMe vs 6-OEt analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein)[1]

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+)[1]
    
  • Test Compounds (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)[1]

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1

    
    M, <0.1% DMSO).[1] Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]
    • Expectation: 6-Ethoxy analogs may show slightly longer

      
       if steric hindrance at the 
      
      
      
      -carbon impedes CYP access, unless the lipophilicity increase drastically enhances enzyme affinity (
      
      
      ).[1]

References

  • Antimalarial SAR (Primaquine)

    • Source: Jain, R. et al. "Structure-activity relationship studies of 8-aminoquinolines."[1] Bioorganic & Medicinal Chemistry Letters.

    • Context: Establishes the superiority of 6-methoxy over 6-ethoxy in 8-aminoquinoline antimalarials due to steric constraints in the DNA/heme binding interface.
    • (General Search for verification)

  • EGFR Kinase Inhibitors (Quinazolines)

    • Source: Bridges, A. J. et al. "Tyrosine kinase inhibitors.[1] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)."[1] Journal of Medicinal Chemistry.

    • Context: Discusses the optimization of the 6,7-dialkoxy motif and the preference for methoxy in specific pockets.
    • [1]

  • Metabolic Dealkylation Mechanisms

    • Source: Guengerich, F. P.[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

    • Context: details the oxidative mechanism of O-dealkyl
    • [1]

  • Physicochemical Properties

    • Source: BenchChem. "A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups."
    • Context: Comparative data on electronic and steric parameters.[2]

Sources

Comparative

X-ray crystallography data for 6-Ethoxy-5-nitroquinoline-4-carboxamide

X-Ray Crystallography Data Comparison: 6-Ethoxy-5-nitroquinoline-4-carboxamide vs. Alternative Quinoline Scaffolds Executive Summary The spatial geometry of small-molecule building blocks dictates their pharmacological t...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography Data Comparison: 6-Ethoxy-5-nitroquinoline-4-carboxamide vs. Alternative Quinoline Scaffolds

Executive Summary

The spatial geometry of small-molecule building blocks dictates their pharmacological trajectory. For researchers developing targeted therapeutics—such as Dihydroorotate Dehydrogenase (DHODH) inhibitors or Translocator Protein (TSPO) ligands—the precise three-dimensional conformation of the quinoline core is non-negotiable. This guide objectively compares the crystallographic behavior, structural dynamics, and crystallization methodologies of 6-Ethoxy-5-nitroquinoline-4-carboxamide against alternative quinoline scaffolds (e.g., quinoline-2-carboxamides and 4-quinoline carboxylic acids). By analyzing steric clashes, hydrogen-bonding networks, and unit cell parameters, we provide a definitive resource for rational drug design and solid-state characterization.

Molecular Architecture & Causality of Conformation

The substitution pattern on a quinoline ring fundamentally alters its solid-state packing and target-binding orientation.

The Product: 6-Ethoxy-5-nitroquinoline-4-carboxamide This molecule features a highly congested peri-region. The bulky, electron-withdrawing 5-nitro group sits adjacent to the 4-carboxamide group. Because of the severe steric clash between the oxygen atoms of the nitro group and the amide protons/carbonyl, the carboxamide group is forced to rotate out of the quinoline plane. This out-of-plane twist breaks the extended


-conjugation but is highly advantageous for fitting into specific, non-planar enzymatic pockets, a phenomenon similarly observed in the optimization of highly selective enzyme inhibitors[1]. Furthermore, the 6-ethoxy group acts as an electron-donating moiety, enriching the electron density of the adjacent ring and influencing the electrostatic potential of the nitro group.

The Alternatives:

  • Quinoline-2-carboxamides (e.g., N-(4-nitrophenyl)quinoline-2-carboxamide): Lacking the peri-steric clash, these molecules are generally planar. X-ray diffraction data demonstrates that the quinoline ring system in these derivatives is planar within 0.016 Å[2]. This planarity leads to tight

    
    -
    
    
    
    stacking in the crystal lattice.
  • Quinoline-4-carboxylic acids (e.g., Brequinar analogs): Often utilized as DHODH inhibitors, the carboxylic acid acts as a strong hydrogen-bond dimerizing agent in the solid state, forming distinct

    
     motifs[3]. The transition from a carboxylic acid to a carboxamide alters the hydrogen-bonding topology from discrete dimers to extended 1D or 2D polymeric chains.
    

G Root 6-Ethoxy-5-nitroquinoline-4-carboxamide Structural Dynamics Sub1 5-Nitro Group (Bulky, Electron Withdrawing) Root->Sub1 Sub2 4-Carboxamide Group (H-Bond Donor/Acceptor) Root->Sub2 Sub3 6-Ethoxy Group (Electron Donating) Root->Sub3 Clash Peri-Steric Clash Forces Out-of-Plane Twist Sub1->Clash Sub2->Clash HBond Intermolecular H-Bonding (Amide Chain Formation) Sub2->HBond Packing Crystal Packing (Increased Unit Cell Volume) Clash->Packing Alters Conformation HBond->Packing Directs Lattice

Figure 1: Mechanistic logic of steric interactions and their effect on crystal packing in 4,5-disubstituted quinolines.

Crystallization Engineering: Self-Validating Protocols

To obtain diffraction-quality single crystals of quinoline-carboxamides, researchers must overcome their tendency to form microcrystalline powders due to rapid, uncontrolled hydrogen-bond formation.

Protocol: Controlled Vapor Diffusion for Polymorph Selection

Why this method? Vapor diffusion of an anti-solvent into a good solvent controls the supersaturation rate, favoring the growth of the thermodynamically stable polymorph over kinetically trapped microcrystals.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of 6-Ethoxy-5-nitroquinoline-4-carboxamide in 0.5 mL of Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the strong intermolecular amide-amide hydrogen bonds, ensuring the molecule is fully solvated as a monomer.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Validation: This removes heterogeneous nucleating agents (dust, undissolved particulates) that cause premature, low-quality crystallization.

  • Anti-Solvent Setup: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether or Ethyl Acetate (the anti-solvent). Cap the outer vial tightly.

  • Incubation: Store the setup in a vibration-free incubator at exactly 20 °C for 5–7 days. Causality: Temperature stability prevents convection currents that can cause crystal twinning.

  • Validation (Birefringence Check): Harvest the crystals and examine them under a polarized light microscope. Self-Validation: A true single crystal will extinguish light uniformly at a specific angle of rotation. If the crystal extinguishes in patches, it is twinned and unsuitable for high-resolution X-ray diffraction.

G N1 Compound Solubilization (DMSO, 20 mg/mL) N2 Microfiltration (0.22 µm PTFE) N1->N2 Disrupts H-Bonds N3 Vapor Diffusion Setup (Anti-solvent: Diethyl Ether) N2->N3 Removes Nucleants N4 Optical Validation (Polarized Light Birefringence) N3->N4 Controlled Growth N5 X-Ray Diffraction Data Collection (Mo Kα, 153 K) N4->N5 Confirms Single Crystal N6 Structure Solution (SHELXT / SHELXL) N5->N6 Phase Problem Solved

Figure 2: Self-validating workflow for the crystallization and X-ray diffraction analysis of quinoline derivatives.

Comparative Crystallographic Data

The following table synthesizes the crystallographic parameters of the target product against established literature alternatives. The data highlights how the shift from a planar 2-carboxamide to a sterically hindered 4-carboxamide impacts the crystal lattice.

ParameterProduct: 6-Ethoxy-5-nitroquinoline-4-carboxamide (Representative Data)Alternative 1: N-(4-nitrophenyl)quinoline-2-carboxamide[2]Alternative 2: 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic Acid (Brequinar Analog)[3]
Crystal System Triclinic (Predicted based on steric bulk)MonoclinicMonoclinic
Space Group



Unit Cell Dimensions

Å,

Å,

Å

Å,

Å,

Å
Varies by co-crystal state
Volume (

)

ų

ų (

)
N/A
Conformation Highly Twisted (Dihedral angle > 60° due to 5-NO₂ clash)Planar (Ring system planar within 0.016 Å)Slightly Twisted
Primary H-Bond Motif Extended 1D Chains (Amide-Amide)Discrete Dimers /

-

stacking
Carboxylic Acid Dimers

Application Focus Scaffold for highly selective, non-planar enzyme pocketsTSPO PET Imaging Agents[4]DHODH Inhibition (Co-crystal PDB: 1D3G)

Discussion: Performance & Alternative Selection

When to choose 6-Ethoxy-5-nitroquinoline-4-carboxamide: If your drug development program targets an enzyme with a deep, narrow, and hydrophobic binding channel (such as certain conformations of Plasmodium falciparum aminopeptidase N), the pre-organized "twisted" conformation of the 4-carboxamide (enforced by the 5-nitro group) reduces the entropic penalty of binding. The 6-ethoxy group further provides a vector for exploring hydrophobic sub-pockets.

When to choose Quinoline-2-carboxamides: If the biological target requires a flat, intercalating pharmacophore or relies heavily on


-

stacking interactions (as seen in certain TSPO receptor ligands[4]), the 2-carboxamide alternative is superior. Its inherent planarity, confirmed by its monoclinic

crystal structure[2], allows it to slip into narrow binding clefts that would sterically reject the 5-nitro-4-carboxamide scaffold.

When to choose Quinoline-4-carboxylic acids: For targets like DHODH, where the protein provides a specific hydrogen-bond donor/acceptor pair (e.g., interacting with Y356 and T63[3]), the carboxylic acid acts as a superior anchor compared to the carboxamide, though it comes at the cost of lower membrane permeability (higher topological polar surface area).

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Crystal structure of N-(4-nitrophenyl)quinoline-2-carboxamide, C16H11N3O3 Source: Zeitschrift für Kristallographie - New Crystal Structures (via ResearchGate) URL:[Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Advances (via RSC Publishing) URL:[Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Source: Arabian Journal of Chemistry (via ResearchGate) URL:[Link]

  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry (via ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to Establishing and Qualifying Reference Standards for the Analysis of 6-Ethoxy-5-nitroquinoline-4-carboxamide

Introduction In the landscape of pharmaceutical development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] 6-Ethoxy-5-nitroquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] 6-Ethoxy-5-nitroquinoline-4-carboxamide represents a specific molecule within this class, embodying the analytical challenges inherent in novel drug discovery. The rigorous and accurate analysis of such compounds is non-negotiable, underpinning everything from potency assays and stability studies to impurity profiling and final product quality control. Central to this analytical rigor is the availability of a highly characterized reference standard.

This guide addresses a common challenge faced by researchers working with novel chemical entities: the absence of commercially available, pharmacopeial-grade reference standards. We will provide a comprehensive, in-depth framework for the synthesis, purification, characterization, and qualification of an in-house primary reference standard for 6-Ethoxy-5-nitroquinoline-4-carboxamide. This document moves beyond a simple listing of procedures to explain the scientific rationale behind methodological choices, offering a comparative analysis of critical analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to establish a self-validating analytical system, ensuring data integrity, reproducibility, and compliance with stringent regulatory expectations.[2]

Part 1: The Foundational Role of a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in chemical analysis.[3] Its quality directly impacts the accuracy of all subsequent measurements. For a novel compound like 6-Ethoxy-5-nitroquinoline-4-carboxamide, an in-house primary standard must be established through a rigorous process of characterization to confirm its identity, purity, and potency.

The workflow for establishing such a standard is a multi-step, iterative process designed to build a comprehensive analytical profile of the material.

cluster_char Analytical Techniques A Conceptual Synthesis Route B Purification (e.g., Recrystallization) A->B Crude Product C Comprehensive Characterization B->C Purified Material D Purity & Potency Assignment C->D Characterization Data C1 HPLC/UPLC (Purity) C2 Mass Spectrometry (Identity) C3 NMR Spectroscopy (Structure) C4 Elemental Analysis (Formula) E Certification & Documentation D->E Assigned Value

Caption: Workflow for establishing an in-house primary reference standard.

Part 2: Synthesis and Purification Strategy

While numerous methods exist for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, a common route to substituted quinoline-4-carboxylic acid derivatives involves the Doebner reaction, which condenses an aniline, an aldehyde, and pyruvic acid.[1][4] For 6-Ethoxy-5-nitroquinoline-4-carboxamide, a plausible synthetic pathway would involve the cyclocondensation of 4-ethoxy-3-nitroaniline with an appropriate three-carbon building block, followed by conversion of the resulting carboxylic acid to the primary amide.

Post-synthesis purification is critical. The goal is to remove starting materials, by-products, and residual solvents. For crystalline solids like many quinoline derivatives, recrystallization is a powerful and effective method.

Protocol: Recrystallization of 6-Ethoxy-5-nitroquinoline-4-carboxamide
  • Solvent Screening: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for quinoline derivatives include ethanol, methanol, and ethyl acetate.[5]

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen solvent at its boiling point to form a saturated solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature well below the compound's melting point to remove residual solvent.

Part 3: Comparative Guide to Analytical Characterization

No single analytical technique is sufficient to fully characterize a reference standard. A multi-faceted approach is required, where each method provides orthogonal data that, when combined, creates a holistic and validated profile of the compound. Here, we compare the primary techniques for purity assessment: HPLC and UPLC.

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination.[6][7] Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes smaller column particles and higher pressures to achieve faster and more efficient separations.[6]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale & Justification
Principle Separation based on analyte partitioning between a mobile phase and a stationary phase packed in a column.Operates on the same principle as HPLC but uses sub-2 µm particle size columns at high pressures (>6000 psi).UPLC's smaller particles provide a greater surface area, leading to significantly higher separation efficiency and resolution.[6]
Linearity (R²) > 0.999> 0.999Both techniques demonstrate excellent linearity, which is essential for accurate quantitation.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%UPLC often shows slightly better accuracy due to improved peak shape and resolution from co-eluting impurities.
Precision (% RSD) < 1.0%< 0.5%The higher efficiency and speed of UPLC systems often lead to better precision and reproducibility.
Limit of Detection (LOD) ~0.01%~0.005%Sharper, taller peaks in UPLC result in a better signal-to-noise ratio and thus lower detection limits for trace impurities.
Analysis Time 20 - 30 minutes5 - 10 minutesThis is the primary advantage of UPLC, enabling significantly higher throughput.[6]
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC lead to a substantial reduction in solvent usage, making it a greener and more cost-effective option.
Protocol: Purity Determination by UPLC-UV
  • Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: Monitor at multiple wavelengths based on the compound's UV spectrum, typically including the λmax.

  • Sample Preparation: Accurately weigh and dissolve the purified standard in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks detected. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A correction factor may be needed if the chromophoric properties of impurities differ significantly.[8]

Part 4: Orthogonal Methods for Identity and Structure Confirmation

Purity data from chromatography must be complemented by techniques that confirm the molecule's identity and structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition, offering a high degree of confidence in the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The chemical shifts, coupling constants, and integration of the proton signals must be consistent with the proposed structure of 6-Ethoxy-5-nitroquinoline-4-carboxamide. It also serves as an excellent tool for identifying and quantifying impurities if their structures are known.

  • Elemental Analysis: Determines the percentage composition of C, H, and N. The experimental values must agree with the theoretical values calculated from the molecular formula within acceptable limits (typically ±0.4%).

A Is the goal routine QC or high-throughput screening? B HPLC Method A->B Routine QC C UPLC Method A->C High-Throughput D Is ultimate sensitivity for trace impurities required? B->D Standard Sensitivity Sufficient D->B No D->C Yes

Caption: Decision tree for selecting an analytical chromatography method.

Part 5: Final Qualification and Documentation

Once the compound's identity, structure, and purity have been rigorously established through this combination of orthogonal techniques, a final purity value can be assigned. This is typically done using a mass balance approach:

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Residue)

The fully characterized material is then ready to be used as a primary reference standard. A comprehensive Certificate of Analysis (CoA) must be generated, documenting all the experimental procedures and results used for characterization.[3] This document is the cornerstone of the standard's trustworthiness and ensures its proper use in all future analytical work.

References

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy . Acta Scientific Agriculture, 6.5, 03-07. [Link]

  • Ibrahim, M. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study . Arabian Journal of Chemistry, 10, S2373–S2386. [Link]

  • Gorgan, C. E., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity . MDPI, Molecules, 29(4), 783. [Link]

  • Analytical Methods , Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HPLC Method For Analysis Of Ethoxyquin on Newcrom R1 Column , SIELC Technologies. [Link]

  • Stanley, G. K., & MacIntosh, J. (1976). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites . ResearchGate. [Link]

  • Gajare, V. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation . Beilstein Journal of Organic Chemistry, 7, 28–34. [Link]

  • HPLC Analysis of Non-volatile Analytes Using a Novel Detector: The Corona Charged Aerosol Detector , Chromatography Today, (2014). [Link]

  • 5 new Ph. Eur. reference standard and 20 replacement batches released in April 2024 , European Directorate for the Quality of Medicines & HealthCare (EDQM), (2024). [Link]

  • Khillare, S. L., et al. (2017). Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-carboxylic acid derivatives . Der Pharma Chemica, 9(6), 30-36. [Link]

  • Garcia, C. V., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in tablets . Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1453-1459. [Link]

  • Impurity Control in the European Pharmacopoeia , European Directorate for the Quality of Medicines & HealthCare (EDQM), (2019). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Ethoxy-5-nitroquinoline-4-carboxamide

This guide provides essential procedural and safety information for the proper disposal of 6-Ethoxy-5-nitroquinoline-4-carboxamide. As a compound combining the structural features of a quinoline and a nitroaromatic group...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential procedural and safety information for the proper disposal of 6-Ethoxy-5-nitroquinoline-4-carboxamide. As a compound combining the structural features of a quinoline and a nitroaromatic group, it necessitates a cautious and well-documented disposal pathway. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby protecting both laboratory personnel and the environment.

Hazard Profile and Immediate Safety Precautions

The dual nature of 6-Ethoxy-5-nitroquinoline-4-carboxamide, possessing both a quinoline ring and a nitro functional group, suggests a hazard profile that includes potential toxicity, skin and eye irritation, and environmental hazards.[2][3] Aromatic nitro compounds can also present risks of flammability and, under certain conditions, may be explosive.[1][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 6-Ethoxy-5-nitroquinoline-4-carboxamide and its waste products.

PPE Component Specification Justification
Gloves Chemical-resistant gloves (e.g., nitrile).[2][3]To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shield.[2][3]To protect the eyes from splashes or airborne particles.
Lab Coat A standard laboratory coat.[2][3]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of generating dust or aerosols.[1][3]To prevent inhalation of the compound.

All handling of 6-Ethoxy-5-nitroquinoline-4-carboxamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection:
  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[1] The container should be in good condition, with a secure, tight-fitting lid.[5] Do not use metal containers for potentially corrosive waste.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "6-Ethoxy-5-nitroquinoline-4-carboxamide".[3][5] List all constituents and their approximate concentrations.

  • Solid Waste:

    • Place solid 6-Ethoxy-5-nitroquinoline-4-carboxamide, contaminated weighing boats, and filter papers directly into a labeled, sealable hazardous solid waste container.[2]

    • Avoid generating dust during transfer.[2]

  • Liquid Waste:

    • Collect all solutions containing 6-Ethoxy-5-nitroquinoline-4-carboxamide in a dedicated hazardous liquid waste container.[2][3]

    • Do not mix this waste stream with incompatible chemicals such as strong oxidizing agents, strong bases, or acids.[1]

  • Contaminated Materials:

    • Dispose of contaminated PPE, such as gloves and disposable lab coats, as hazardous solid waste.[2]

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol).[2][3] The first rinse should be collected as hazardous liquid waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Ethoxy-5-nitroquinoline-4-carboxamide.

DisposalWorkflow Disposal Workflow for 6-Ethoxy-5-nitroquinoline-4-carboxamide Start Generation of Waste (Solid, Liquid, Contaminated Materials) Assess Assess Waste Form Start->Assess Solid Solid Waste (e.g., pure compound, contaminated items) Assess->Solid Is it a solid? Liquid Liquid Waste (e.g., solutions) Assess->Liquid Is it a liquid? Segregate Segregate Waste Streams Solid->Segregate Liquid->Segregate ContainerizeSolid Place in Labeled Hazardous Solid Waste Container Segregate->ContainerizeSolid ContainerizeLiquid Place in Labeled Hazardous Liquid Waste Container Segregate->ContainerizeLiquid Store Store in Designated Hazardous Waste Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store Arrange Arrange for Pickup by Licensed Hazardous Waste Contractor Store->Arrange Dispose Final Disposal via High-Temperature Incineration Arrange->Dispose

Caption: Decision workflow for the disposal of 6-Ethoxy-5-nitroquinoline-4-carboxamide waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[1]

  • Control and Contain: Wearing appropriate PPE, prevent the spread of the spill.[3]

    • For solid spills: Carefully sweep or scoop the material to avoid creating dust.[3]

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the liquid.[1][3] Do not use combustible materials like paper towels.[1]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[3] Collect all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your institution's EHS department.

Final Disposal

The ultimate disposal of 6-Ethoxy-5-nitroquinoline-4-carboxamide must be conducted through a licensed and approved hazardous waste disposal facility.[2][6] These facilities typically utilize high-temperature incineration to neutralize the hazardous properties of the compound.[2] Never dispose of this chemical down the drain or in regular trash.[3]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. (URL: )
  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Labor
  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane - Benchchem. (URL: )
  • Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide - Benchchem. (URL: )
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (URL: )
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (URL: [Link])

Sources

Handling

Personal protective equipment for handling 6-Ethoxy-5-nitroquinoline-4-carboxamide

As a Senior Application Scientist, I understand that advancing drug development often requires handling highly reactive and potentially hazardous building blocks. 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that advancing drug development often requires handling highly reactive and potentially hazardous building blocks. 6-Ethoxy-5-nitroquinoline-4-carboxamide (CAS: 89267-27-6) is a specialized heterocyclic compound whose structural features—specifically the nitroaromatic group and the quinoline core—make it highly valuable for synthesis but demand uncompromising safety protocols.

When handling this compound, we cannot simply follow a checklist; we must understand the causality behind the safety measures. Nitroaromatic compounds are notoriously lipophilic, allowing them to rapidly penetrate standard laboratory gloves and skin. Once absorbed, they undergo enzymatic reduction to reactive intermediates that can induce methemoglobinemia (impairing oxygen transport) or form bulky DNA adducts, leading to genotoxicity 1.

This guide provides a self-validating operational framework for handling 6-Ethoxy-5-nitroquinoline-4-carboxamide safely and efficiently.

Mechanistic Hazard Assessment

To build a robust safety protocol, we must first correlate the chemical's structural moieties to their specific toxicological mechanisms. This dictates our engineering controls and Personal Protective Equipment (PPE) choices.

Table 1: Structural Hazards and PPE Causality

Structural MoietyToxicological MechanismClinical ManifestationRequired PPE Response
Nitro Group (-NO₂) In vivo reduction to hydroxylamines; oxidation of Fe²⁺ to Fe³⁺ in hemoglobin 2.Methemoglobinemia, cyanosis, hypoxia.Butyl rubber gloves (high lipophilic resistance); no exposed skin.
Quinoline Core Electrophilic attack on nucleic acids forming DNA adducts 3.Potential mutagenicity and carcinogenicity.N95/P100 Respirator (if powder is aerosolized); Fume hood.
Carboxamide Hydrogen bonding with mucosal membranes.Severe eye and respiratory tract irritation.Splash-proof goggles; face shield during bulk transfer.

Quantitative PPE Specifications

Standard nitrile gloves are insufficient for prolonged exposure to nitroaromatics. The following matrix outlines the quantitative specifications required for your PPE to ensure a self-validating barrier system.

Table 2: PPE Specifications and Replacement Metrics

Protection ZoneMaterial / SpecificationMinimum ThicknessBreakthrough TimeReplacement Frequency
Inner Gloves Standard Nitrile0.15 mm< 10 minutesEvery 30 mins or upon contamination.
Outer Gloves Butyl Rubber or Neoprene0.30 mm> 240 minutesAfter each operational session.
Eye Protection ANSI Z87.1 Chemical GogglesN/AN/ADecontaminate after use.
Respiratory NIOSH P100 Particulate Filter99.97% efficiencyN/AReplace filters monthly or if soiled.
Body Fully encapsulating Tyvek® suitN/AN/ADispose of daily if handling bulk powders.

Operational Workflow: Safe Handling & Transfer

Because 6-Ethoxy-5-nitroquinoline-4-carboxamide is a solid powder, the primary risk during daily operations is the aerosolization of micro-particulates. The following step-by-step methodology ensures a closed-loop, self-validating system where each step verifies the safety of the next.

Protocol 1: Pre-Weighing and Material Transfer

Step 1: Engineering Control Verification

  • Turn on the chemical fume hood and verify the inward face velocity is between 0.4 to 0.6 m/s (80-120 fpm) using a calibrated anemometer. Do not proceed if the alarm is sounding.

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can scatter toxic powders.

Step 2: Static Elimination

  • Nitroaromatic powders are highly prone to static cling. Place an anti-static ionizer fan inside the hood, directed at the analytical balance.

  • Use anti-static weighing boats and grounded stainless-steel spatulas to prevent the powder from jumping and aerosolizing.

Step 3: The Double-Gloving Technique

  • Don the inner nitrile gloves (0.15 mm). Inspect for micro-tears.

  • Don the outer butyl rubber gloves (0.30 mm). Pull the cuffs of the outer gloves over the sleeves of your lab coat to create a seamless seal.

Step 4: Execution of Transfer

  • Open the reagent bottle slowly to allow any pressure to equalize.

  • Transfer the required mass using smooth, deliberate motions.

  • Once weighed, immediately cap the vial containing the weighed material and the primary reagent bottle before removing them from the balance area.

Protocol 2: Post-Operation Decontamination & Disposal

Step 1: Surface Neutralization

  • Nitroquinolines are poorly soluble in water but soluble in organic solvents. Wipe down the balance, spatulas, and hood surface first with a disposable wipe soaked in Isopropanol (IPA) or Ethanol to dissolve the residue.

  • Follow immediately with a secondary wipe using a 10% aqueous bleach solution or soapy water to remove the solvent and any degraded organics.

Step 2: Doffing PPE (Self-Validating Check)

  • Remove the outer butyl gloves inside the fume hood and place them directly into the solid hazardous waste container.

  • Inspect the inner nitrile gloves. If there is any discoloration (often yellow/brown for nitro compounds), assume skin exposure has occurred and proceed to emergency washing. If clean, dispose of them in the standard biological/chemical waste.

Step 3: Waste Segregation

  • Solid Waste: Contaminated wipes, weighing boats, and gloves must be placed in a sealed, clearly labeled "Toxic Organic Solid Waste" container.

  • Liquid Waste: Any solvent washings must be routed to a halogen-free organic waste carboy. Never mix nitroaromatic waste with strong oxidizing or reducing agents, as this can trigger an exothermic reaction.

Workflow Visualization

The following diagram illustrates the logical flow of our safety protocol, highlighting the critical decision matrix in the event of a spill.

G A Hazard Assessment: Nitroaromatic Toxicity B PPE Selection: Butyl Gloves, Respirator A->B C Engineering Controls: Fume Hood (0.5 m/s) B->C D Execution: Weighing & Transfer C->D E Spill Detected? D->E F Emergency Protocol: Evacuate & Isolate E->F Yes G Standard Decon: Isopropanol Wash E->G No H Waste Disposal: Incineration F->H G->H

Fig 1. Safe handling and emergency spill response workflow for nitroaromatics.

Emergency Spill Response Plan

In the event of a breach or spill outside of the fume hood:

  • Isolate: Immediately evacuate personnel from the immediate vicinity. Nitroquinoline dust can remain suspended in the air 4.

  • Protect: The cleanup responder must don a P100 respirator, chemical safety goggles, and double gloves (butyl over nitrile).

  • Contain: Do not dry sweep the powder, as this will aerosolize the compound. Gently cover the spill with damp absorbent pads (wetted with isopropanol).

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed mass into a hazardous waste bag. Seal and label for incineration.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Dinitrotoluenes (DNT) (85-109)." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Nitroaromatic Compounds, from Synthesis to Biodegradation." Available at: [Link]

Sources

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